Iron(3+) trichloride
Description
Structure
2D Structure
Properties
CAS No. |
12040-57-2 |
|---|---|
Molecular Formula |
FeCl3 Cl3Fe |
Molecular Weight |
162.2 g/mol |
IUPAC Name |
iron(3+);trichloride |
InChI |
InChI=1S/3ClH.Fe/h3*1H;/q;;;+3/p-3 |
InChI Key |
RBTARNINKXHZNM-UHFFFAOYSA-K |
SMILES |
[Cl-].[Cl-].[Cl-].[Fe+3] |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Fe+3] |
density |
2.9 g/cm³ |
melting_point |
37 °C |
Other CAS No. |
7705-08-0 |
physical_description |
BLACK-TO-BROWN HYGROSCOPIC CRYSTALS. |
solubility |
Solubility in water, g/100ml at 20 °C: 92 (reaction) |
vapor_pressure |
Vapor pressure at 20 °C: negligible |
Origin of Product |
United States |
Synthetic Methodologies for Iron 3+ Trichloride
Anhydrous Iron(3+) Trichloride (B1173362) Synthesis Routes
The production of anhydrous iron(3+) trichloride is crucial for applications requiring a moisture-free environment, such as in certain catalytic processes. sigmaaldrich.com The primary methods for its synthesis involve direct reaction with chlorine or the oxidation of iron(II) precursors.
Direct Halogenation Processes
The most common industrial method for producing anhydrous this compound is through the direct chlorination of iron metal. wikipedia.org This process involves the reaction of solid iron with chlorine gas at elevated temperatures. wikipedia.orgwikidoc.org
Reaction: 2 Fe(s) + 3 Cl₂(g) → 2 FeCl₃(s) wikidoc.org
To ensure the complete conversion of iron to the +3 oxidation state and prevent the formation of iron(II) chloride, an excess of chlorine gas is typically used. wikipedia.org The reaction is carried out at several hundred degrees Celsius, a temperature at which the this compound product is in a gaseous state and can be subsequently collected. wikipedia.org
Another direct halogenation approach involves the chlorination of iron oxides. For instance, hematite (B75146) (iron(III) oxide) can be chlorinated at high temperatures to yield this compound. researchgate.net
Oxidative Conversion of Iron(II) Precursors
Anhydrous this compound can also be synthesized by the oxidation of iron(II) chloride. This is a key step in many industrial processes where iron(II) chloride is an intermediate. why.gr
Reaction with Chlorine: 2 FeCl₂(s) + Cl₂(g) → 2 FeCl₃(s) why.gr
This reaction is an effective way to produce anhydrous this compound from its lower oxidation state counterpart.
Hydrated this compound Preparation Strategies
Hydrated this compound, often in the form of the hexahydrate (FeCl₃·6H₂O), is commonly used in aqueous applications like water treatment. nih.gov Its synthesis typically involves the use of hydrochloric acid.
Aqueous Hydrochloric Acid Based Routes
A prevalent method for producing solutions of this compound is by dissolving iron-containing materials, such as iron ore, in aqueous hydrochloric acid. why.gr For example, magnetite (Fe₃O₄) reacts with hydrochloric acid to produce a mixture of iron(II) and iron(III) chlorides. why.gr
Reaction with Iron Ore: Fe₃O₄(s) + 8 HCl(aq) → FeCl₂(aq) + 2 FeCl₃(aq) + 4 H₂O(l) why.gr
To obtain a solution containing predominantly this compound, the iron(II) chloride in the resulting solution can be oxidized. This can be achieved by bubbling chlorine gas through the solution or by using an oxidizing agent like oxygen in the presence of hydrochloric acid. why.gr
Oxidation of Iron(II) Chloride with Chlorine: 2 FeCl₂(aq) + Cl₂(g) → 2 FeCl₃(aq) why.gr
Oxidation of Iron(II) Chloride with Oxygen: 4 FeCl₂(aq) + O₂(g) + 4 HCl(aq) → 4 FeCl₃(aq) + 2 H₂O(l) why.gr
Alternatively, hydrated this compound can be prepared by first reacting iron metal with hydrochloric acid to form iron(II) chloride, which is then subsequently oxidized. youtube.com The initial reaction produces a lime green solution of iron(II) chloride. youtube.com This solution will naturally oxidize to iron(3+) chloride when exposed to air over time, a process that can be significantly accelerated by the addition of an oxidizing agent like hydrogen peroxide. youtube.comyoutube.com
Initial Reaction: Fe(s) + 2 HCl(aq) → FeCl₂(aq) + H₂(g) youtube.com
Oxidation with Hydrogen Peroxide: 4FeCl₂(aq) + O₂(g) + 4HCl(aq) → 4FeCl₃(aq) + 2H₂O(l) youtube.com
Controlled Hydration and Anhydrous Conversion Approaches
While anhydrous this compound is hygroscopic and will readily absorb moisture from the air to form hydrates, the direct thermal dehydration of hydrated this compound to its anhydrous form is not feasible. wikipedia.orgwikidoc.org Heating the hydrated salt results in the evolution of hydrogen chloride gas and the formation of iron oxychloride, rather than the desired anhydrous salt. wikipedia.orgwikidoc.org
To convert hydrated this compound to its anhydrous form, specific chemical dehydrating agents are required. One common laboratory method involves heating the hydrated salt with thionyl chloride. wikipedia.orgwikidoc.org
Reaction with Thionyl Chloride: FeCl₃·6H₂O(s) + 6 SOCl₂(l) → FeCl₃(s) + 6 SO₂(g) + 12 HCl(g) wikipedia.org
Another effective reagent for this conversion is trimethylsilyl (B98337) chloride. wikipedia.orgwhy.gr
Reaction with Trimethylsilyl Chloride: FeCl₃·6H₂O(s) + 12 (CH₃)₃SiCl(l) → FeCl₃(s) + 6 ((CH₃)₃Si)₂O(l) + 12 HCl(g) wikipedia.orgwhy.gr
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to make chemical processes more environmentally friendly and sustainable. In the context of this compound synthesis, there is growing interest in applying these principles. Iron(III) chloride itself is considered an abundant, less toxic, and inexpensive catalyst alternative in various chemical reactions, aligning with green chemistry goals. rsc.org
Research into more sustainable synthetic methods is ongoing. One area of focus is the use of less hazardous reagents and the development of more energy-efficient processes. For example, the use of iron(III) chloride as a catalyst in the synthesis of polyesters and in the depolymerization of materials like polyethylene (B3416737) terephthalate (B1205515) (PET) highlights its role in creating more sustainable chemical cycles. rsc.org The use of water as a solvent in iron(III) chloride-catalyzed reactions is another area of exploration that aligns with green chemistry principles. researchgate.net
Data Tables
Table 1: Synthetic Reactions for this compound
| Product Form | Synthetic Method | Reactants | Reaction Equation |
| Anhydrous | Direct Halogenation | Iron, Chlorine Gas | 2 Fe(s) + 3 Cl₂(g) → 2 FeCl₃(s) wikidoc.org |
| Anhydrous | Oxidative Conversion | Iron(II) Chloride, Chlorine Gas | 2 FeCl₂(s) + Cl₂(g) → 2 FeCl₃(s) why.gr |
| Hydrated | Aqueous HCl Route | Iron Ore (Magnetite), Hydrochloric Acid | Fe₃O₄(s) + 8 HCl(aq) → FeCl₂(aq) + 2 FeCl₃(aq) + 4 H₂O(l) why.gr |
| Hydrated | Aqueous HCl Route (from Iron) | Iron, Hydrochloric Acid, Oxygen | Fe(s) + 2 HCl(aq) → FeCl₂(aq) + H₂(g) followed by 4 FeCl₂(aq) + O₂(g) + 4 HCl(aq) → 4 FeCl₃(aq) + 2 H₂O(l) why.gryoutube.com |
| Anhydrous | Dehydration of Hydrate | Hydrated this compound, Thionyl Chloride | FeCl₃·6H₂O(s) + 6 SOCl₂(l) → FeCl₃(s) + 6 SO₂(g) + 12 HCl(g) wikipedia.org |
Waste Stream Utilization in Production
A significant stride towards sustainable chemical manufacturing involves the valorization of industrial waste. The production of this compound is a prime example where waste streams from other industries can be effectively repurposed as raw materials. This approach not only mitigates waste disposal problems but also creates value-added products.
The iron and steel industry generates substantial amounts of iron-rich waste, such as mill scale and spent pickle liquor, which are viable feedstocks for this compound production. epa.govresearchgate.net Mill scale, an iron oxide waste, can be dissolved in hydrochloric acid and subsequently treated to produce ferric chloride. researchgate.netnih.gov One study demonstrated that this compound produced from mill scale (MS-FeCl₃) exhibited wastewater treatment performance comparable to its commercially produced counterpart. researchgate.net
Spent pickle liquor, a waste product from the steel finishing process, is essentially a solution of ferrous chloride and residual hydrochloric acid. google.com This acidic waste can be converted into this compound through a chlorination process. The method involves oxidizing the ferrous ions (Fe²⁺) in the liquor to ferric ions (Fe³⁺) using chlorine gas. google.com This process effectively recycles the waste acid and prevents potential environmental pollution from its disposal. google.com Patents describe methods that utilize spent pickle liquor, sometimes supplementing it with scrap iron, to produce high-quality liquid ferric chloride. google.comgoogle.com This recycling pathway offers an economical and environmentally sound alternative to traditional production methods. pk.edu.pl
The table below outlines methodologies for producing this compound from different industrial waste streams.
| Waste Stream Source | Key Reagents | Process Description | Outcome | Reference |
| Steel Pickling Liquor | Chlorine Gas | Oxidation of ferrous chloride solution to ferric chloride. The process starts with the liquor generated from cleaning steel with hydrochloric acid. | Production of liquid ferric chloride, effectively recycling the waste acid. | epa.govgoogle.com |
| Mill Scale (Iron and Steel Industry Waste) | Hydrochloric Acid (HCl) | Dissolving the iron oxide waste in HCl, followed by processing to yield a ferric chloride solution. | Production of MS-FeCl₃, a viable coagulant for wastewater treatment. | researchgate.netnih.govdergipark.org.tr |
| Acidic Waste Etching Liquid (e.g., from PCB industry) | Elemental Iron, Benzotriazole Hydrochloric Acid | Treating the copper-containing acidic waste with iron to precipitate copper, followed by filtration and concentration to obtain ferric chloride. | Production of high-quality ferric chloride with very low copper content. | google.com |
| Ferrous Scrap & Waste HCl | Hydrochloric Acid (HCl), Chlorine Gas (Cl₂) | Dissolving ferrous scrap in waste hydrochloric acid, followed by oxidation of the resulting ferrous chloride with chlorine gas. | An effective process for utilizing waste HCl and scrap iron to produce ferric chloride. | pk.edu.pl |
Coordination Chemistry of Iron 3+ Trichloride
Ligand Affinities and Complexation Phenomena
The coordination behavior of iron(3+) trichloride (B1173362) is largely dictated by the nature of the ligands it interacts with and the surrounding chemical environment.
Preference for Oxygen-Donor Ligands
Iron(III) chloride exhibits a distinct preference for oxygen-donor ligands. tandfonline.comresearchgate.netfigshare.comresearchgate.net This affinity is attributed to the hard Lewis acid nature of the Fe(III) ion, which readily interacts with hard Lewis bases like oxygen-containing ligands. nih.gov This preference is a defining characteristic that distinguishes its coordination chemistry from other 3d metal halides. tandfonline.comresearchgate.netfigshare.comresearchgate.net The stabilization of the trivalent state of iron is often achieved through coordination with anionic oxygen donor groups such as phosphonates, hydroxyalkyls, or phenols. rsc.org In biological systems, microorganisms utilize siderophores, which are low molecular weight chelators containing hard oxygen donor atoms, to solubilize and transport iron(III). nih.gov The high affinity of catechol groups, a type of oxygen-donor ligand, for iron(III) allows for the formation of coordinatively unsaturated complexes. nih.gov
Chloride Complex Formation in Aqueous and Hydrothermal Solutions
In aqueous solutions, the complexation of iron(III) with chloride ions is a well-documented phenomenon, though the exact nature of the dominant species can be a subject of debate. nih.gov Studies have shown that in concentrated aqueous solutions of ferric chloride, various chloro complexes can form, including octahedral species like [Fe(H₂O)₆₋ₙClₙ]³⁻ⁿ (where n = 1–3) and the tetrahedral [FeCl₄]⁻ ion. nih.govaip.orgaip.org The tetrahedral [FeCl₄]⁻ complex tends to be more predominant in solutions with high chloride concentrations and at elevated temperatures. researchgate.net Some research has also suggested the presence of the dimeric [Fe₂Cl₆] complex in highly concentrated aqueous solutions. nih.gov However, other studies indicate that higher chloroferrate(III) complexes are not significantly formed in aqueous solutions at room temperature, even with an excess of chloride ions. nih.govd-nb.infonih.govresearchgate.net Instead, the trans-[FeCl₂(H₂O)₄]⁺ complex is often identified as the dominant species in concentrated aqueous solutions. nih.govd-nb.infonih.govresearchgate.net The formation of various iron-chloride species can also be influenced by factors such as the starting material, with different species observed in solutions prepared from anhydrous ferric chloride versus ferric chloride hexahydrate. nih.gov
Dynamics of Aqua and Chloro-Aqua Complex Equilibria
The equilibria between aqua and chloro-aqua complexes of iron(III) in solution are dynamic and complex. Iron(III) complexes, particularly those with a high spin d⁵ configuration, are kinetically labile, meaning that ligands can rapidly associate and dissociate. wikipedia.org In aqueous solutions, the hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, is a key species. chemguide.co.uk This ion is acidic and can undergo deprotonation to form various hydroxo species. chemguide.co.uksavemyexams.com The addition of chloride ions to an aqueous solution of iron(III) leads to the stepwise replacement of water molecules in the coordination sphere by chloride ions, establishing a series of equilibria between different aqua-chloro complexes. aip.orgaip.org The position of these equilibria is influenced by factors such as the concentration of chloride ions and the pH of the solution. For instance, increasing the chloride concentration will shift the equilibrium towards the formation of higher chloro complexes. researchgate.net The high charge density of the Fe³⁺ ion polarizes the coordinated water molecules, increasing their acidity and facilitating the loss of protons. savemyexams.com
Structural Elucidation of Iron(III) Coordination Complexes
A variety of analytical techniques are employed to determine the structure and coordination environment of iron(III) chloride complexes.
Spectroscopic Approaches to Coordination Environments
Spectroscopic methods are invaluable for probing the coordination environment of iron(III) complexes. Mössbauer spectroscopy, for example, can provide detailed information about the oxidation state, spin state, and local symmetry of the iron center. scielo.brresearchgate.net The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra can help distinguish between different coordination geometries and electronic configurations. scielo.br For instance, the Mössbauer spectrum of an Fe(III) oxalate (B1200264) complex showed a single quadrupole doublet, indicating that both Fe(III) cations in the structure have the same environment. scielo.br
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is also used to characterize iron(III) complexes by identifying the vibrational modes of the ligands and the metal-ligand bonds. scielo.brmdpi.com Nuclear Resonance Vibrational Spectroscopy (NRVS) has been used to study the vibrational properties of complex iron clusters. rsc.org Electronic absorption spectroscopy (UV-Vis) can provide information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the ligands. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying high-spin d⁵ Fe(III) complexes, with the resulting signals providing insights into the electronic structure and symmetry of the complex. researchgate.net
Self-Ionization and Isomeric Structural Transitions in Solution
The coordination chemistry of iron(3+) trichloride in solution is characterized by complex equilibria involving self-ionization and the formation of various geometric and structural isomers. researchgate.nettandfonline.com This behavior is highly dependent on the solvent, the concentration of the iron salt, the presence of other chloride ions, and the temperature. rsc.orgresearchgate.netresearchgate.net Unlike many other 3d transition metal halides, this compound exhibits a distinct ability to form self-ionized complexes, a key feature of its solution chemistry. tandfonline.comfigshare.com
Self-Ionization
In the presence of coordinating ligands (L), such as water or ethers, this compound can undergo self-ionization to form ionic complexes. tandfonline.comfigshare.com This process results in the formation of a cationic six-coordinate iron(III) center and the anionic tetrachloroferrate(III) ion, [FeCl₄]⁻. researchgate.nettandfonline.comfigshare.com The general representation for this self-ionization is:
2 FeCl₃ + 4L ⇌ [FeCl₂L₄]⁺ + [FeCl₄]⁻
This phenomenon is not limited to solutions; it is also evident in the crystal structures of several this compound hydrates. wikipedia.org X-ray crystallography has revealed that various hydrates are, in fact, ionic salts composed of a cationic aquachloroiron(III) complex and the tetrahedral tetrachloroferrate(III) anion. wikipedia.org This demonstrates a clear structural transition from the neutral, polymeric structure of anhydrous this compound to stable ionic arrangements upon hydration.
The specific isomers found in these hydrated salts depend on the degree of hydration. wikipedia.org For example, the dihydrate consists of the trans isomer of the cation, while the 2.5-hydrate contains the cis isomer. wikipedia.org
Interactive Table 1: Ionic Formulations of this compound Hydrates
| Hydrate Formula | Structural Formula | Cation Isomer |
| FeCl₃·2H₂O | [trans-FeCl₂(H₂O)₄][FeCl₄] | trans |
| FeCl₃·2.5H₂O | [cis-FeCl₂(H₂O)₄][FeCl₄]·H₂O | cis |
| FeCl₃·3.5H₂O | [cis-FeCl₂(H₂O)₄][FeCl₄]·H₂O | cis |
| FeCl₃·6H₂O | [trans-FeCl₂(H₂O)₄]Cl·2H₂O | trans |
Note: The hexahydrate is distinct in that its anion is a simple chloride ion rather than tetrachloroferrate(III). wikipedia.org
Isomeric and Structural Transitions in Aqueous Solution
In aqueous solutions, this compound establishes a complex set of equilibria involving various aquated and chloro complexes. rsc.orgnih.gov The speciation is highly sensitive to the ferric chloride concentration. rsc.org At very low concentrations (< 1 mmol·dm⁻³), the dominant species are the fully hydrated hexaaquairon(III) ion, [Fe(H₂O)₆]³⁺, and free chloride ions. nih.gov
As the concentration of ferric chloride increases, a stepwise substitution of the coordinated water molecules by chloride ions occurs, leading to a series of structural and isomeric transitions. rsc.orgresearchgate.net This progression generally follows:
[Fe(H₂O)₆]³⁺ → [FeCl(H₂O)₅]²⁺ → [FeCl₂(H₂O)₄]⁺ → [FeCl₃(aq)] → [FeCl₄]⁻
The dichlorotetraaquairon(III) cation, [FeCl₂(H₂O)₄]⁺, can exist as either cis or trans geometric isomers. wikipedia.org Research using EXAFS (Extended X-ray Absorption Fine Structure) has shown that in concentrated aqueous solutions of ferric chloride, the trans-[FeCl₂(H₂O)₄]⁺ complex is the dominant species at room temperature. nih.gov
A significant structural transition from octahedral to tetrahedral coordination occurs at higher chloride concentrations and elevated temperatures. researchgate.netresearchgate.net The tetrahedral tetrachloroferrate(III) anion, [FeCl₄]⁻, becomes the predominant species in solutions with high chloride content and at temperatures above 100-200 °C. researchgate.netresearchgate.net
Interactive Table 2: Dominant Iron(III) Species in Aqueous Chloride Solution
| Condition | Dominant Iron(III) Species | Coordination Geometry |
| Dilute solution (< 1 mM) | [Fe(H₂O)₆]³⁺ | Octahedral |
| Moderately concentrated solution | [FeCl(H₂O)₅]²⁺ | Octahedral |
| Concentrated solution (> 0.4 M) | trans-[FeCl₂(H₂O)₄]⁺ | Octahedral |
| High chloride concentration / High temperature (>100 °C) | [FeCl₄]⁻ | Tetrahedral |
Mechanistic Investigations of Iron 3+ Trichloride Reactivity
Lewis Acidity in Organic Transformations
The Lewis acidic character of iron(III) trichloride (B1173362) is central to its catalytic activity. The iron center, with its vacant d-orbitals, readily accepts electron pairs from Lewis basic substrates. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack or rearrangement. wikipedia.orgresearchgate.net This fundamental principle underpins its application in a wide array of reactions, from electrophilic substitutions to complex molecular rearrangements. researchgate.net
Iron(III) trichloride is a classic catalyst for electrophilic aromatic substitution (EAS) reactions, particularly halogenations. wikipedia.orgchemguide.co.uk In the chlorination of benzene (B151609), for instance, the mechanism involves several key steps. youtube.comlumenlearning.com
Electrophile Generation : FeCl₃ acts as a Lewis acid, coordinating with a chlorine molecule (Cl₂). This coordination polarizes the Cl-Cl bond, creating a more potent electrophile, often represented as a chloronium ion source (Cl⁺). This complex can be formulated as [Cl-Cl-FeCl₃], which effectively delivers a "Cl⁺" equivalent to the aromatic ring. chemguide.co.ukyoutube.com
Nucleophilic Attack and Formation of the Wheland Intermediate : The electron-rich π-system of the benzene ring attacks the electrophilic chlorine atom. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as the Wheland intermediate or sigma complex. youtube.comlumenlearning.com The positive charge is delocalized over the remaining five carbon atoms of the ring. youtube.com
Deprotonation and Aromaticity Restoration : The tetrachloroferrate(III) anion ([FeCl₄]⁻), formed during the initial activation step, acts as a base, abstracting a proton from the carbon atom bearing the new chlorine substituent. The electrons from the C-H bond then move to restore the aromatic π-system, yielding the final product, chlorobenzene. The catalyst, FeCl₃, is regenerated along with hydrochloric acid (HCl). chemguide.co.ukyoutube.com
A similar mechanism is operative for bromination using bromine (Br₂) and an iron(III) halide catalyst like iron(III) bromide (FeBr₃), which can be formed in situ from iron metal and bromine. chemguide.co.uklumenlearning.com
The Lewis acidity of iron(III) trichloride is instrumental in catalyzing various carbon-carbon bond-forming reactions. These reactions are fundamental to the synthesis of more complex organic molecules. researchgate.netresearchgate.netscirp.org
Friedel-Crafts Type Reactions : In reactions analogous to the Friedel-Crafts alkylation, FeCl₃ can activate substrates like benzyl (B1604629) alcohols. By coordinating to the hydroxyl group, FeCl₃ facilitates its departure as a leaving group, generating a carbocationic intermediate. This electrophile is then attacked by an electron-rich aromatic ring, forming a new C-C bond. This approach has been successfully applied in the total synthesis of natural products like (−)-podophyllotoxin. rsc.org
Claisen Rearrangement : The Claisen rearrangement, a scielo.brscielo.br-sigmatropic rearrangement of allyloxyarenes, is typically a thermal process requiring high temperatures. Iron(III) trichloride can catalyze this reaction under milder conditions. The proposed mechanism involves the coordination of the FeCl₃ to the etheral oxygen atom. This coordination polarizes the transition state and lowers the activation energy, facilitating the concerted rearrangement to form a C-allyl compound. scirp.org
Oxidative Coupling : FeCl₃ can also promote C-C bond formation through oxidative pathways. In the coupling of electron-rich arenes, such as phenol (B47542) derivatives or naphthols, FeCl₃ acts as an oxidizing agent to generate radical cations. These reactive intermediates can then dimerize, forming a new carbon-carbon bond. This method is highly effective for synthesizing biaryl compounds and has been used in the synthesis of the phenanthrene (B1679779) core of certain alkaloids. researchgate.netrsc.org
Iron(III) trichloride catalyzes several important rearrangement reactions by stabilizing key cationic intermediates.
Ferrier Rearrangement : This reaction transforms glycals (2,3-unsaturated glycosides) into 2,3-unsaturated glycosyl derivatives. The mechanism, catalyzed by a Lewis acid like FeCl₃, begins with the cleavage of the substituent at the C3 position (often an acetate). wikipedia.orgacs.org This generates a delocalized allyloxocarbenium ion. wikipedia.org This reactive intermediate is then attacked by a nucleophile, such as an alcohol, to yield the rearranged product. wikipedia.orgacs.org FeCl₃ has been found to be an efficient catalyst for this transformation, often providing high yields and stereoselectivity. acs.orgresearchgate.net
Pinacol (B44631) Rearrangement : The pinacol rearrangement is the acid-catalyzed conversion of a 1,2-diol (vicinal diol) to a ketone or aldehyde. nrochemistry.comaakash.ac.in While typically catalyzed by protic acids, Lewis acids like FeCl₃ can also promote this transformation. wikipedia.org The mechanism involves the coordination of FeCl₃ to one of the hydroxyl groups, turning it into a better leaving group. aakash.ac.inorganicchemistrytutor.com Departure of this group generates a carbocation. This is followed by a 1,2-migratory shift of a substituent (hydride, alkyl, or aryl) from the adjacent carbon to the carbocation center. This rearrangement results in a more stable, resonance-stabilized oxonium ion, which upon deprotonation (or loss of the Lewis acid) gives the final carbonyl product. aakash.ac.inorganicchemistrytutor.comslideshare.net The migratory aptitude generally follows the order: H > Phenyl > Alkyl. organicchemistrytutor.com
Iron(III) trichloride has emerged as an inexpensive and effective catalyst for glycosylation, the formation of glycosidic bonds, which are crucial in carbohydrate chemistry. scielo.brrsc.orgscielo.br It can activate a variety of glycosyl donors, including glycosyl chlorides and peracylated sugars. scielo.brnih.gov
The proposed mechanism for the activation of glycosyl chlorides involves FeCl₃ acting as a Lewis acid to facilitate the departure of the chloride leaving group. rsc.orgnih.gov This leads to the formation of a key oxacarbenium ion intermediate. This electrophilic species is then attacked by a glycosyl acceptor (an alcohol) to form the O-glycoside. nih.gov For peracetylated sugar donors, FeCl₃ coordinates to the anomeric acetate (B1210297) group, promoting its departure and generating either an oxocarbenium-acetate ion pair or a cyclic dioxolenium ion intermediate through the participation of the neighboring C-2 acetoxy group. scielo.brresearchgate.net This intermediate then reacts with the alcohol acceptor to furnish the 1,2-trans-glycoside. scielo.br
Studies have shown that catalytic amounts of FeCl₃ (typically 10-20 mol%) are sufficient to promote these reactions, offering a more benign alternative to harsher methods. scielo.brnih.gov
Table 1: FeCl₃-Catalyzed Glycosylation of Various Donors and Acceptors
| Glycosyl Donor | Glycosyl Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Per-benzylated glucosyl chloride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 20 | Dichloromethane (B109758) | 2 | 67 | nih.gov |
| Per-benzoylated glucosyl chloride | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 20 | Dichloromethane | 16 | 98 | rsc.org |
| β-D-Glucose pentaacetate | Allyl alcohol | 10 | Dichloromethane | 8 | 76 | scielo.brresearchgate.net |
| β-D-Galactose pentaacetate | Allyl alcohol | 10 | Dichloromethane | 8 | 83 | researchgate.net |
| Per-benzylated galactosyl chloride | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | 20 | Dichloromethane | 2 | 90 | nih.gov |
The Lewis acidic nature of iron(III) trichloride also makes it useful for the cleavage of protecting groups in organic synthesis. It can coordinate to heteroatoms (like oxygen or sulfur) within a protecting group, weakening its bond to the substrate and facilitating its removal under mild conditions. For example, FeCl₃ has been employed in the deprotection of acetals and silyl (B83357) ethers. A chemoselective iron(III) chloride-mediated deprotection has been developed as part of a two-carbon homologation of aldehydes to alkenals, showcasing its utility in complex synthetic sequences. researchgate.net
Glycosylation Reaction Mechanisms
Oxidative Catalysis and Redox Pathways
Beyond its role as a Lewis acid, iron(III) trichloride functions as an oxidizing agent, participating in reactions that involve a change in the oxidation state of the iron center. researchgate.netwikipedia.org This redox activity is crucial for several synthetic transformations.
In many iron-catalyzed oxidative reactions, a key mechanistic feature is the generation of highly reactive radical species. rsc.org For instance, in the oxidative coupling of arenes, the reaction is initiated by a single-electron transfer (SET) from the electron-rich substrate to Fe(III), reducing it to Fe(II) and forming a substrate radical cation. researchgate.netrsc.org These radical cations then couple to form the desired product.
Iron(III) chloride can also participate in catalytic cycles involving other oxidants. For example, in the presence of peroxides, Fe(II) (which can be generated in situ from Fe(III)) can cleave the O-O bond to generate reactive alkoxyl radicals. These radicals can then abstract a hydrogen atom from a substrate, initiating a radical-based functionalization pathway. rsc.org
Furthermore, high-valent iron-oxo species have been identified as key intermediates in many iron-catalyzed oxidation reactions. rsc.orgmdpi.com These powerful oxidants can be formed from Fe(III) precursors and are capable of performing challenging transformations like olefin epoxidation and C-H bond oxygenation. rsc.org The mechanism of these reactions can be complex, potentially proceeding through radical intermediates, concerted oxygen transfer, or carbocationic species. rsc.org The specific pathway is often influenced by the ligand environment around the iron center. mdpi.com In some cases, FeCl₃ itself can facilitate auto-redox processes, as seen in its reaction with thionyl chloride and chlorobenzene, where it promotes the reduction of the sulfur center to yield diaryl sulfides instead of the expected sulfoxides. ucwv.edu
Single Electron Transfer Processes
Iron(3+) trichloride, or ferric chloride, is recognized for its role as a one-electron oxidant in various chemical transformations. wikipedia.org This capability stems from the iron atom's +3 oxidation state, which can be reduced to the more stable +2 state by accepting a single electron. This fundamental process is exemplified by its reaction with copper(I) chloride, where it facilitates the oxidation to copper(II) chloride while being reduced to iron(II) chloride. wikipedia.org
In the realm of organic synthesis, this single-electron transfer (SET) mechanism is pivotal. For instance, in iron-catalyzed oxidative coupling reactions, the process is often initiated by a SET from a substrate to the iron(III) salt, generating a radical cation from the substrate. rsc.org This initial step is crucial for subsequent bond-forming reactions. Similarly, the polymerization of certain monomers, such as thiophenes, can be initiated by an oxidative mechanism involving ferric chloride, where the monomer is oxidized to a radical cation. rloginconsulting.com The SET process can also be harnessed in photocatalysis, where light energy facilitates the transfer of an electron, generating reactive radical species that can participate in a variety of organic transformations. uni-regensburg.de
The general mechanism for many iron-catalyzed oxidation reactions involves the homolytic cleavage of C-H bonds, which is often facilitated by a single electron transfer to the iron catalyst. rsc.org This process underscores the versatility of this compound as an oxidant, driven by its ability to readily accept an electron and change its oxidation state.
Oxidation of Organic Substrates (e.g., Naphthols, Thiophenes)
This compound is an effective oxidizing agent for a range of organic substrates, including naphthols and thiophenes. wikipedia.org The oxidation of these compounds proceeds through mechanisms that leverage the electron-accepting nature of the Fe(III) center.
Naphthols:
Thiophenes:
This compound is widely used for the oxidative polymerization of 3-alkylthiophenes to produce polythiophenes, which are important conducting polymers. wikipedia.orgkpi.ua The polymerization mechanism is initiated by the oxidation of the thiophene (B33073) monomer. rloginconsulting.comkpi.ua It is proposed that the thiophene molecule coordinates to the iron(III) ion on the surface of solid ferric chloride. kpi.ua The strong oxidizing ability of the iron(III) ion then facilitates the oxidation of the thiophene to a radical cation. kpi.ua This radical cation is the active species that propagates the polymerization, leading to the formation of polythiophene chains. researchgate.net The reaction is sensitive to the reaction conditions, and the insolubility of the growing polymer-FeCl₄⁻ complex can influence the molecular weight of the final polymer. chalmers.se
The following table summarizes the role of this compound in the oxidation of these substrates:
| Substrate | Initial Step | Key Intermediate | Final Product(s) |
| 2-Naphthol | Oxidation of the hydroxyl group | Phenoxy radical | Biphenyl compounds, Naphthoquinones |
| 3-Alkylthiophene | Oxidation of the thiophene ring | Thiophene radical cation | Poly(3-alkylthiophene) |
Radical Generation and Propagation Mechanisms (e.g., C-H Functionalization)
This compound plays a significant role in the generation of radicals, which are key intermediates in C-H functionalization reactions. These reactions are of great interest as they allow for the direct conversion of ubiquitous C-H bonds into more complex functional groups. capes.gov.brresearchgate.net
The generation of radicals often occurs through a ligand-to-metal charge transfer (LMCT) process. researchgate.net In the case of this compound, particularly when complexed as the tetrahedral [FeCl₄]⁻ ion, irradiation with light can induce the transfer of an electron from a chloride ligand to the iron(III) center. capes.gov.brresearchgate.net This process generates a chlorine radical (Cl•) and reduces the iron to its +2 oxidation state. The highly reactive chlorine radical can then abstract a hydrogen atom from an aliphatic C-H bond, creating a carbon-centered radical. researchgate.net
This carbon-centered radical is a versatile intermediate that can undergo a variety of transformations, leading to the formation of new C-C, C-O, C-N, or C-X (where X is a halogen) bonds. rsc.orgcapes.gov.br The iron species can also play a role in the subsequent steps, either by further oxidizing the radical to a carbocation or by participating in reductive elimination steps to form the final product.
For example, in iron-catalyzed direct oxidative arylation of a benzylic C-H bond, the reaction is initiated by a single-electron-transfer process assisted by the iron salt to generate a benzyl radical. This radical can then be further oxidized to a benzyl cation, which subsequently reacts to form the desired product. rsc.org
The general pathways for iron-mediated C-H bond cleavage can involve either homolytic cleavage to form a carbon-centered radical or heterolytic cleavage to directly generate a carbon cation. rsc.org The specific pathway often depends on the nature of the C-H bond and the reaction conditions.
Hydrolytic Behavior and Polymeric Oxo-Derivative Formation in Aqueous Media
When dissolved in water, this compound exhibits complex hydrolytic behavior. The Fe³⁺ ion, being a small, highly charged metal cation, strongly interacts with water molecules. melscience.comquora.com This interaction leads to the formation of hydrated iron(III) ions, such as [Fe(H₂O)₆]³⁺. nih.govresearchgate.net The high charge density of the Fe³⁺ ion polarizes the coordinated water molecules, making them more acidic. This results in the release of protons (H⁺) into the solution, causing aqueous solutions of this compound to be acidic. wikipedia.orgquora.comtestbook.com
The hydrolysis process is not a simple deprotonation but involves a series of reactions that lead to the formation of various mononuclear and polynuclear hydroxo and oxo-bridged species. researchgate.nettudelft.nl These reactions are reversible and pH-dependent. melscience.comalmawatech.com The initial hydrolysis step can be represented as:
[Fe(H₂O)₆]³⁺ + H₂O ⇌ [Fe(OH)(H₂O)₅]²⁺ + H₃O⁺ researchgate.net
As the pH increases or the concentration of iron(III) increases, these mononuclear species can undergo condensation reactions, a process known as olation, to form polymeric oxo-derivatives. wikipedia.orgwikiwand.com This leads to the formation of soluble nanoparticles and eventually to the precipitation of iron(III) hydroxide (B78521). wikipedia.orgracoman.com
Formation of Iron(III) Hydroxide Flocs
The formation of iron(III) hydroxide flocs is a key application of this compound, particularly in water and wastewater treatment. racoman.comaquachemsa.com.authechemco.com When this compound is added to water, it hydrolyzes to form insoluble iron(III) hydroxide, Fe(OH)₃, which is also formulated as FeO(OH) (ferrihydrite). wikipedia.orgracoman.com This iron(III) hydroxide precipitates as a gelatinous, sticky floc. racoman.comwaterandwastewater.com
The mechanism of floc formation is a two-stage process: coagulation and flocculation. deswater.com
Coagulation: The positively charged iron hydrolysis products, such as [Fe(OH)(H₂O)₅]²⁺ and other polynuclear species, neutralize the negative surface charges of colloidal particles (like clay, organic matter, and microorganisms) suspended in the water. almawatech.comwaterandwastewater.comtidjma.tn This charge neutralization destabilizes the colloidal particles, allowing them to come together. waterandwastewater.com
Flocculation: Following destabilization, gentle mixing of the water promotes collisions between the destabilized particles and the growing iron(III) hydroxide precipitates. waterandwastewater.comtidjma.tn The particles become enmeshed in the iron(III) hydroxide flocs. eeer.org These flocs grow in size and become heavier, which facilitates their removal from the water by sedimentation or filtration. almawatech.comwaterandwastewater.com
The effectiveness of this process is highly dependent on factors such as the pH of the water, the dose of this compound, and the temperature. almawatech.comdeswater.com Optimal floc formation typically occurs in a slightly acidic to neutral pH range (around 5 to 7). almawatech.com
The following table outlines the key stages in the formation of Iron(III) Hydroxide Flocs:
| Stage | Description | Key Factors |
| Hydrolysis | Fe³⁺ ions react with water to form acidic hydrated ions and subsequently iron(III) hydroxide. | pH, Fe³⁺ concentration |
| Coagulation | Positively charged iron hydrolysis products neutralize the negative charge of suspended colloids. | pH, coagulant dose |
| Flocculation | Destabilized particles and iron(III) hydroxide precipitates aggregate to form larger flocs. | Mixing speed, residence time |
| Sedimentation/Filtration | The large, heavy flocs settle out or are removed by filtration. | Floc size and density |
Molecular Weight and Aging Phenomena of Polymeric Species
The hydrolysis of this compound in aqueous solutions leads to the formation of a complex mixture of polynuclear oxo-hydroxo species. wikipedia.orgresearchgate.net These polymeric species can have a wide range of molecular weights. In dilute solutions, soluble nanoparticles with molecular weights on the order of 10⁴ g/mol can be formed. wikipedia.orgwikiwand.com
These polymeric species are not static and undergo a process known as "aging." wikipedia.orgwikiwand.com Aging refers to the structural evolution of these polynuclear iron species over time. This can involve changes in their size, structure, and composition. The aging process is influenced by factors such as pH, temperature, and the presence of other ions in the solution.
The characterization of these polymeric species is challenging due to their complex and dynamic nature. However, techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to identify a variety of mononuclear and polynuclear iron-oxohydroxo-chloride complexes in solution. researchgate.net These studies have shown that the composition of the species present is highly dependent on the pH of the solution. researchgate.net
The formation and aging of these polymeric iron species are crucial for the performance of this compound as a coagulant and flocculant in water treatment, as the size and charge of these species determine their effectiveness in removing impurities. wikipedia.orgwikiwand.com
Catalytic Applications in Advanced Synthesis and Materials Science
Organic Synthesis Catalysis
As a potent Lewis acid, iron(3+) trichloride (B1173362) is widely employed to catalyze numerous reactions in organic synthesis, including polymerizations, cyclizations, and multicomponent condensations. researchgate.netwikidoc.org It offers a milder and more environmentally benign alternative to other, more powerful Lewis acids like aluminum chloride, which can lead to higher yields in certain reactions. wikidoc.org
Iron(3+) trichloride is a prominent catalyst and oxidant for the polymerization of thiophene (B33073) and its derivatives to produce polythiophenes, a class of conductive polymers. rsc.orgnih.gov The oxidative polymerization of 3-alkylthiophenes using FeCl3 is a popular and commercially utilized method for producing materials for applications like antistatic coatings. nih.govrsc.org The reaction mechanism is believed to proceed via a radical pathway, potentially occurring on the surface of solid FeCl3. nih.govdergipark.org.tr The choice of solvent significantly impacts the molecular weight and polydispersity of the resulting polymer. rsc.org For instance, the synthesis of poly(3-hexylthiophene) (P3HT) with anhydrous ferric chloride yields polymers with lower molecular weight when dichloromethane (B109758) is used as the solvent compared to chloroform (B151607). rsc.org
Table 1: FeCl₃-Initiated Oxidative Polymerization of Thiophene Derivatives
| Monomer | Catalyst/Oxidant | Solvent | Key Finding | Reference |
|---|---|---|---|---|
| 3-Hexylthiophene | Anhydrous FeCl₃ | Dichloromethane | Produces lower molecular weight polymer compared to chloroform solvent. | rsc.org |
| Thiophene | FeCl₃ | Acetonitrile | Reaction proceeds despite the solubility of FeCl₃, challenging the surface-catalysis theory. | nih.gov |
| 3-Alkylthiophenes | FeCl₃ | Various (e.g., Chloroform) | The polymerization is proposed to proceed through a radical mechanism. | dergipark.org.tr |
| Thiophenes with Benzo[d]thiazole | FeCl₃ | Chloroform | Successfully synthesized new polythiophenes containing the benzo[d]thiazole heterocycle. | researchgate.net |
Beyond oxidative polymerization, this compound is a key catalyst in Atom Transfer Radical Polymerization (ATRP), a controlled/"living" polymerization technique. scientific.netjmchemsci.com It is particularly studied in the polymerization of methyl methacrylate (B99206) (MMA). scientific.netjmchemsci.comresearchgate.net In electrochemically mediated ATRP (eATRP) of MMA, studies have shown that FeCl3 can act as the catalyst both with and without additional ligands. scientific.netjmchemsci.com Surprisingly, in some systems, the best results in terms of polymerization control were achieved with FeCl3 alone, where electrogenerated Fe(II) activates the dormant polymer chains. scientific.netjmchemsci.com However, the deactivation by Fe(III) species can be inefficient, sometimes leading to polymers with high dispersity unless a high concentration of FeCl3 is used. scientific.netjmchemsci.com Reverse ATRP of MMA has also been successfully carried out using catalytic systems of FeCl3 coordinated with organic acids like pyromellitic acid. researchgate.net
Table 2: FeCl₃ in Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
| ATRP Type | Catalytic System | Key Finding | Reference |
|---|---|---|---|
| eATRP | FeCl₃ (with/without ligands) | Polymerization was moderately fast but difficult to control; best results were often obtained with FeCl₃ without any other ligand. | scientific.netjmchemsci.com |
| Reverse ATRP | FeCl₃ / Pyromellitic Acid | Successfully produced well-defined poly(methyl methacrylate) with narrow molecular weight distribution. | researchgate.net |
| AGET ATRP | FeCl₃ / CuCl (Bimetallic) | The bimetallic system enhanced both the polymerization rate and controllability compared to mono-metallic systems. | acs.org |
| AGET ATRP | CCl₄ / FeCl₃ / Reducing Agent (Ascorbic Acid or 1-acetyl-2-phenylhydrazine) | Demonstrated living features, producing well-defined polymers with controlled molecular weight and narrow distribution. | illinois.edu |
| Reverse ATRP | Fe(III) Half Salen Complexes | Air- and moisture-stable Fe(III) complexes achieved moderate to excellent control with dispersities as low as 1.1. | rsc.orgsciencescholar.us |
This compound is an effective catalyst for various cyclization reactions, which are fundamental for the synthesis of heterocyclic and carbocyclic compounds. researchgate.net One prominent example is the Paal-Knorr pyrrole (B145914) synthesis. researchgate.netacs.org A practical and economical method involves the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in water, catalyzed by a small amount of FeCl3, to produce N-substituted pyrroles in good to excellent yields under mild conditions. researchgate.net FeCl3 has also been used to catalyze the addition and subsequent cyclization of enamino esters with nitroolefins to afford tetrasubstituted NH pyrroles. researchgate.netsemanticscholar.org
Another significant application is in dearomatizing cyclization reactions. nih.govacs.org For instance, FeCl3 catalyzes the dearomatizing cyclization of N-acylindoles to prepare tetracyclic indolines, such as 5a,6-dihydro-12H-indolo[2,1-b] nih.govsci-hub.sebenzoxazin-12-ones, in good yields. nih.govacs.org The catalyst has also been shown to promote the Claisen rearrangement of allyloxyarenes, followed by a subsequent cyclization reaction, at low temperatures. rsc.org It is postulated that FeCl3 coordinates to the oxygen atom, polarizing the transition state and lowering the activation energy required for the rearrangement and cyclization. rsc.org
The efficiency of this compound extends to one-pot multicomponent reactions, where multiple reactants are combined in a single step to form a complex product, adhering to the principles of green chemistry. researchgate.netwikidoc.org FeCl3·6H2O has been reported as a mild and highly efficient catalyst for the synthesis of β-acetamido carbonyl compounds. wikidoc.org This reaction involves the one-pot condensation of aldehydes, enolizable ketones or 1,3-dicarbonyls, a nitrile (like acetonitrile), and acetyl chloride. wikidoc.orgasianpubs.org
Similarly, FeCl3 is employed in the synthesis of other heterocyclic structures. It has been used as a catalyst in the multicomponent coupling of catechols, benzyl (B1604629) alcohols, and ammonium (B1175870) acetate (B1210297) to produce 2-substituted benzoxazoles in good to excellent yields. rsc.org In this system, other iron sources were tested, but iron(III) nitrate (B79036) proved to be the most effective, with FeCl3·6H2O producing the desired product in a lower yield of 45%. rsc.org
This compound has been extensively studied as a low-cost, environmentally benign alternative to precious metal catalysts like palladium in cross-coupling reactions. acs.orgthieme-connect.comlookchem.com However, its role is complex. Studies have revealed that in some Suzuki-Miyaura reactions, the catalytic activity attributed to inexpensive iron salts like FeCl3 actually stems from trace amounts (parts-per-million) of palladium impurities present in the reagent. semanticscholar.orgnih.gov
Despite this, genuine iron-catalyzed cross-coupling reactions have been developed. An efficient FeCl3/PPh3 system has been reported for the Sonogashira coupling of various aryl iodides with terminal alkynes, proceeding without palladium or copper co-catalysts. researchgate.netnih.gov The reaction's efficacy was confirmed using high-purity FeCl3, ruling out trace impurities as the sole catalytic source. nih.gov Another study describes a Sonogashira-type coupling in water using a FeCl3·6H2O and 1,10-phenanthroline (B135089) catalytic system. sci-hub.se Iron catalysis has also been successfully applied to the Suzuki-Miyaura coupling of challenging substrates, such as the stereospecific coupling of propargyl electrophiles with lithium alkenylborates using FeCl3 and MgBr2. rsc.org
Furthermore, FeCl3 is used in oxidative cross-coupling reactions, such as the selective coupling of phenols with 2-aminonaphthalene derivatives to synthesize N,O-biaryl compounds, which are valuable as ligands in catalysis. acs.orgaip.org The mechanism is believed to involve an inner-sphere coupling between a phenoxyl radical and an aminonaphthalene ligand coordinated to the iron center. aip.org
In carbohydrate chemistry, this compound is a simple, inexpensive, and relatively benign catalyst for glycosylation reactions. nih.gov It is particularly effective for the activation of glycosyl chlorides, which historically required harsh conditions or toxic stoichiometric promoters like silver or mercury salts. nih.govnih.gov Catalytic amounts of FeCl3 (typically 20 mol%) can activate a variety of both electron-rich (benzylated) and electron-deficient (benzoylated) glycosyl chlorides to form disaccharides in good yields. nih.gov This method represents a significant improvement over recently developed organocatalytic systems, which are often slow and require high temperatures. nih.govnih.gov
The catalytic action involves FeCl3 functioning as a Lewis acid to promote the formation of an oxocarbenium ion intermediate, which then reacts with a glycosyl acceptor. lookchem.com Beyond glycosyl chlorides, FeCl3 has been used to activate other glycosyl donors, including those with anomeric acetate, bromide, pivaloate, or imidate leaving groups. nih.govresearchgate.net It has also been used to promote the glycosylation of peracylated sugars with alcohols. thieme-connect.comlookchem.com
Table 3: FeCl₃-Catalyzed Activation of Glycosyl Donors
| Glycosyl Donor Type | Catalyst Loading | Acceptor Type | Key Feature | Reference |
|---|---|---|---|---|
| Glycosyl Chlorides (benzylated & benzoylated) | 20 mol% FeCl₃ | Primary and Secondary Sugar Alcohols | Activates even deactivated donors that were unreactive under other organocatalytic conditions. | nih.govnih.gov |
| Peracetylated Sugars (e.g., β-D-glucose pentaacetate) | 10 mol% FeCl₃ | Allyl/Alkynyl Alcohols | Provides good yields and high anomeric selectivity for 1,2-trans-glycosides. | thieme-connect.comlookchem.com |
| Thioglycosides | Stoichiometric FeCl₃ (5 equiv.) | Primary and Secondary Sugar Alcohols | Efficient activation without co-promoters, yielding disaccharides in good to excellent yields. | researchgate.net |
| Glycosyl Acetates | Catalytic FeCl₃ | Sugar Alcohols | One of the most common applications of FeCl₃ in O-glycosylation. | researchgate.netd-nb.infoacs.org |
Metal-Catalyzed Cross-Coupling Studies
Inorganic and Materials Catalysis
The utility of this compound extends beyond organic synthesis into the realm of inorganic and materials catalysis, primarily as a crucial precursor for creating catalytically active materials. scientific.netresearchgate.net
A major application is in the synthesis of iron oxide nanoparticles, such as magnetite (Fe3O4) and hematite (B75146) (α-Fe2O3). acs.org In these syntheses, FeCl3 (often in combination with an iron(II) source like FeCl2 or FeSO4) serves as the iron precursor. acs.orglew.ro Methods like chemical co-precipitation, where a base is added to an aqueous solution of the iron salts, are commonly used to produce magnetic nanoparticles. jmchemsci.comacs.org These resulting ferrite (B1171679) nanoparticles are themselves efficient and recoverable catalysts for various organic reactions, including multicomponent reactions like the Biginelli reaction. rsc.orgjmchemsci.com FeCl3 is also used as a precursor in other synthesis methods like ultrasonic spray pyrolysis and biosynthesis using plant extracts to create iron oxide nanoparticles with controlled size and shape for catalytic and adsorption applications. illinois.edusciencescholar.us
Furthermore, FeCl3 acts as a catalyst precursor for the growth of carbon nanostructures. scientific.netresearchgate.netresearchgate.net In chemical vapor deposition (CVD) processes, a solution of FeCl3 can be used as a floating catalyst precursor to produce multi-walled carbon nanotubes (MWCNTs) and carbon nanowires. scientific.netresearchgate.net The iron(III) chloride decomposes at high temperatures to form iron nanoparticles that catalyze the growth of the carbon structures from a carbon source like toluene (B28343) or ethanol. researchgate.net Similarly, iron-based catalysts electrochemically deposited from a FeCl3-containing bath have been shown to be active for the growth of various carbon nanostructures. rsc.org
In a direct industrial catalytic process, this compound is used as a catalyst for the chlorination of ethylene (B1197577) to produce ethylene dichloride (1,2-dichloroethane), a key commodity chemical used in the manufacture of polyvinyl chloride (PVC). wikidoc.orgwikipedia.org
Carbon Nanotube Synthesis as a Floating Catalyst Precursor
This compound is recognized as a highly efficient precursor for the floating catalyst chemical vapor deposition (FC-CVD) method of synthesizing carbon nanotubes (CNTs). researchgate.networldscientific.com This low-cost technique involves introducing FeCl₃ into a reactor where it decomposes at high temperatures to form iron nanoparticles that serve as catalytic sites for CNT growth. researchgate.net The FC-CVD method is advantageous as it can be a continuous process, overcoming the limitations of time-consuming catalyst preparation found in other methods. researchgate.net
In a typical process, a solution of FeCl₃, often dissolved in a solvent like toluene, is used as the catalyst precursor, while a carbon-containing gas such as methane (B114726) serves as the carbon source. acs.orgworldscientific.com The reaction temperature and the ratio of the gases are critical parameters that influence the morphology of the resulting CNTs. researchgate.networldscientific.com For instance, studies have shown that increasing the reaction temperature and the flow ratio of methane to nitrogen can lead to the growth of CNTs with larger diameters. researchgate.networldscientific.com At higher temperatures, there is evidence of iron carbide participating in the formation of the tubes. researchgate.netacs.org Researchers have successfully produced multi-walled carbon nanotubes (MWCNTs) with high purity (over 92%) and yields of around 74% using this method. worldscientific.comworldscientific.com
Table 1: Influence of Synthesis Parameters on CNT Growth using FeCl₃ Precursor
| Parameter | Observation | Source |
|---|---|---|
| Reaction Temperature | Increasing temperature leads to larger diameter CNTs. researchgate.net | researchgate.net |
| Gas Flow Ratio (CH₄:N₂) | A higher ratio of methane to nitrogen results in larger diameter CNTs. researchgate.net | researchgate.net |
| Catalyst Concentration | An optimal catalyst content is necessary; too little can be poisoned by carbon, and too much cannot be effectively activated. researchgate.net | researchgate.net |
| High-Temperature Byproduct | Formation of iron carbide is observed at higher synthesis temperatures. acs.org | acs.org |
Nanomaterial Synthesis (e.g., Iron Oxide Nanoparticles, Silver Nanodisks)
This compound serves as a key iron source in the synthesis of various nanomaterials, including iron oxide nanoparticles and as an auxiliary agent in the creation of other metallic nanostructures.
Iron Oxide Nanoparticles
FeCl₃ is a common precursor for producing different phases of iron oxide nanoparticles, such as hematite (α-Fe₂O₃) and magnetite (Fe₃O₄), through methods like chemical reduction, coprecipitation, and hydrothermal treatment. instanano.comacs.orginstanano.com
Hematite (α-Fe₂O₃): Hematite nanoparticles can be synthesized by a chemical reduction method using this compound as the iron precursor and urea (B33335) as a reducing agent. instanano.com The process involves heating the mixture, followed by calcination at high temperatures (e.g., 650°C) to form the final nanoparticles, which can have sizes around 50 nm. instanano.com Another approach involves a simple chemical process mixing FeCl₃ with garlic peel extract, which yields cubic-structured hematite nanoparticles with crystallite sizes of about 10 nm. sciencescholar.us
Magnetite (Fe₃O₄): Magnetite nanoparticles are often prepared via a coprecipitation method. This involves mixing this compound with iron(II) chloride in a specific molar ratio (typically 2:1) in deionized water under an inert atmosphere. instanano.comacs.org A base, such as ammonium hydroxide (B78521), is then added to induce precipitation, resulting in the formation of black magnetite nanoparticles with average sizes in the range of 10-15 nm. instanano.com The amount of reducing agent, like hydrazine, and the pH are critical factors that determine whether magnetite or other iron oxide phases like goethite are formed during hydrothermal synthesis. acs.org
Table 2: Synthesis of Iron Oxide Nanoparticles using FeCl₃
| Nanoparticle Type | Synthesis Method | Other Key Reagents | Typical Size | Source |
|---|---|---|---|---|
| Hematite (Fe₂O₃) | Chemical Reduction & Thermal Treatment | Urea | ~50 nm | instanano.com |
| Hematite (Fe₂O₃) | Chemical method with plant extract | Garlic Peels Extract | 10-60 nm | sciencescholar.us |
| Magnetite (Fe₃O₄) | Coprecipitation | Iron(II) chloride, Ammonium Hydroxide | 10-15 nm | instanano.com |
| Magnetite (Fe₃O₄) | Hydrothermal Treatment | Hydrazine Monohydrate, Polyethylene (B3416737) Glycol | Varies (nanobelts) | acs.org |
Silver Nanodisks
In the synthesis of silver nanostructures, this compound plays a crucial role as an auxiliary or shape-controlling agent. acs.orgnih.govresearchgate.net Silver nanodisks (AgNDs) have been successfully synthesized using a solvothermal method where FeCl₃ is added to a reaction mixture containing a silver salt (silver nitrate), a capping agent (polyvinylpyrrolidone, PVP), and a solvent that also acts as a reducing agent (N,N-dimethylformamide, DMF). acs.orgnih.gov
The key to this process is the redox cycle of iron ions (Fe³⁺/Fe²⁺). acs.orgresearchgate.net Fe³⁺ is first reduced to Fe²⁺, and this conversion, in synergy with the solvent, facilitates the gentle reduction of silver ions (Ag⁺) to form silver seed crystals. nih.govresearchgate.net The PVP molecules then direct the growth of these seeds into polygonal silver nanosheets (AgNSs). nih.govresearchgate.net As the reaction progresses, the chloride ions from FeCl₃ can etch the sharp corners of the nanosheets, transforming them into rounded nanodisks. nih.govnih.gov The mass ratio of reactants, temperature, and reaction time are key factors in controlling the final morphology of the product. acs.orgnih.gov
Catalytic Roles in Semiconductor Etching Processes
This compound is a well-established and widely used chemical etchant in the semiconductor and electronics manufacturing industries, particularly for wet etching processes. synthetikaeu.comscispectrum.in Its primary application is in the etching of copper for the fabrication of printed circuit boards (PCBs). scispectrum.inhoujan.com.tw
The etching process relies on a redox reaction where ferric ions (Fe³⁺) oxidize the metallic copper (Cu) into soluble copper(II) chloride (CuCl₂), while the ferric ions are themselves reduced to ferrous ions (Fe²⁺). scispectrum.inhoujan.com.tw This selective removal of copper allows for the creation of intricate circuit patterns on the board. scispectrum.in
The popularity of FeCl₃ as an etchant is due to several advantages:
High Etch Rate: It offers a relatively fast etching speed for copper, which improves production efficiency in high-volume manufacturing. scispectrum.inhoujan.com.tw
Excellent Selectivity: FeCl₃ etches copper much faster than other materials commonly found on PCBs, such as silicon dioxide, minimizing damage to other components. scispectrum.in
Process Maturity: The technology is well-established, and the process is easy to control, making it suitable for large-scale industrial applications. houjan.com.tw
While most common for copper, FeCl₃ can also be used under specific conditions to etch other semiconductor materials like silicon, finding use in the fabrication of microelectromechanical systems (MEMS). scispectrum.in
Environmental Catalysis for Pollutant Degradation
This compound is a key component in certain advanced oxidation processes (AOPs) used for environmental remediation, specifically for the degradation of persistent organic pollutants in water. researchgate.net It is particularly utilized in photo-Fenton and Fenton-like reactions, which generate highly reactive hydroxyl radicals (•OH) capable of breaking down complex organic molecules. mdpi.comnih.gov
The photo-Fenton process involves the use of iron ions (Fe²⁺/Fe³⁺), hydrogen peroxide (H₂O₂), and UV light. mdpi.com The irradiation of aqueous solutions containing Fe(III) species with UV light can generate hydroxyl radicals, which initiate the degradation of pollutants. researchgate.net The UV light also accelerates the crucial reduction of Fe³⁺ back to Fe²⁺, allowing the catalytic cycle to continue. mdpi.com This process has been shown to be effective for degrading pollutants such as 4-chloroaniline (B138754) and various dyes like methylene (B1212753) blue. mdpi.comresearchgate.net The presence of oxygen can further enhance the degradation efficiency. researchgate.net
To overcome issues with catalyst recovery and the need for acidic conditions in homogeneous systems, heterogeneous catalysts are often developed. Iron oxide nanoparticles, synthesized from precursors like FeCl₃, can be used as catalysts in heterogeneous Fenton and photo-Fenton reactions. mdpi.comnih.gov These nanoparticle catalysts can be stabilized on substrates or with capping agents like starch, allowing them to function over a wider pH range and be more easily reused. mdpi.com
Computational and Theoretical Studies on Iron 3+ Trichloride Systems
Electronic Structure Calculations
The electronic structure is fundamental to understanding the chemical and physical properties of iron(3+) trichloride (B1173362). Computational quantum chemistry, particularly methods based on density functional theory, has been instrumental in elucidating these properties.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary tool for investigating iron-containing molecules due to its favorable balance of accuracy and computational cost. frontiersin.org For iron(3+) trichloride systems, DFT has been successfully applied to determine molecular geometries, thermodynamic properties, and electronic characteristics. aip.orgnih.gov
Researchers have used DFT to investigate the structural and thermodynamic properties of both anhydrous ferric chloride (FeCl₃) and its ferrous counterpart (FeCl₂). aip.org These calculations have provided data on lattice constants and heats of formation that are in relatively good agreement with experimental measurements. aip.org For instance, calculations on bulk FeCl₃ have been performed to predict its structural parameters. aip.org DFT studies have also been extended to model the interaction of chlorine with iron surfaces, indicating that the formation of iron chlorides via substitutional adsorption is thermodynamically unfavorable. aip.org
In the context of complex systems, DFT has been used to study the electronic structure of FeCl₃ intercalated in graphene, revealing how external electric fields can modify the material's band structure. researchgate.net Furthermore, DFT calculations have been crucial in understanding the mechanisms of chemical reactions catalyzed by FeCl₃, such as the cross-coupling of alcohols with alkenes, by mapping out the reaction pathway and identifying intermediates. tandfonline.comresearchgate.net
Table 1: Selected DFT-Calculated Properties of Iron Chloride Species
| Property | Species | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|
| Heat of Formation | bulk FeCl₃ | -4.15 eV | - | aip.org |
| Lattice Constant (a) | bulk FeCl₃ | Varies (overshoots exp.) | 5.92 Å | aip.org |
| Lattice Constant (c) | bulk FeCl₃ | Varies (overshoots exp.) | 17.26 Å | aip.org |
Note: Computational values can vary significantly based on the functional and basis set used.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and, consequently, spectroscopic phenomena. cecam.org It has been effectively employed to simulate and interpret the UV-Vis absorption spectra of iron(III) chloride complexes in solution. researchgate.net
Studies on iron(III) chloride complexation in hydrothermal solutions have shown that TD-DFT, particularly using functionals like CAM-B3LYP, can successfully simulate aqueous UV-Vis spectra. researchgate.net These calculations help identify the species present in solution, such as [FeCl(H₂O)₅]²⁺, [FeCl₂(H₂O)₄]⁺, FeCl₃(aq), and [FeCl₄]⁻, by modeling their strong ligand-to-metal charge transfer (LMCT) transitions. researchgate.net The accuracy of these simulations is often enhanced by including explicit solvent molecules in the first and even second coordination spheres, combined with a polarizable continuum model (PCM) to account for bulk solvation effects. researchgate.net
Benchmark studies have been performed to identify the most suitable DFT functionals for predicting the excited state structures and spectroscopic properties of Fe(III) complexes. For example, the M06-2X functional has been shown to perform well under specific conditions. rsc.org These theoretical spectra are invaluable for interpreting experimental data and understanding how factors like temperature and chloride concentration affect the speciation and coordination geometry of iron(III) in solution, which can change from octahedral to tetrahedral as more chloride ligands are added. researchgate.net
Ligand Binding Affinities and Intermolecular Interactions
Understanding the binding of ligands to the iron(III) center and the non-covalent interactions that govern the structure of FeCl₃-containing systems is crucial for predicting their behavior in various environments. Computational methods provide a powerful lens for examining these interactions.
DFT calculations have been used to determine the binding affinities of a wide range of small ligands to iron(III) porphine, a model for more complex systems like heme. rsc.org These studies show that anionic ligands generally bind more strongly than neutral ones, with binding strength also influenced by the solvent environment. rsc.org For instance, ligand binding is typically stronger in a less polar solvent like n-octanol compared to water. rsc.org
Molecular dynamics (MD) simulations are another key tool for studying intermolecular interactions. MD studies on FeCl₃-based deep eutectic solvents (DES) have revealed the complex interplay of forces. aidic.it For example, in a DES made of FeCl₃ and tetrabutylphosphonium (B1682233) bromide (TBPBr), simulations showed a transfer of a chloride ion to the TBP cation, which is proposed to be a key factor in the formation of the DES. aidic.it These simulations use radial distribution functions (RDFs) to analyze the proximity and coordination of different species, revealing, for example, that in certain systems, interactions between solute molecules and the phosphonium (B103445) cation were more significant than direct interactions with the ferric ion. aidic.it
In aqueous solutions, MD simulations have been used to investigate the influence of external electrostatic fields on the interactions within a ferric chloride solution. rsc.orgrsc.org These studies show that an external field can alter the distribution of water molecules and chloride ions around the Fe³⁺ ion, generally enhancing the interaction between Fe³⁺ and water while weakening the Fe³⁺-Cl⁻ Coulombic forces. rsc.orgrsc.org This leads to changes in the coordination number and can promote the hydrolysis and polymerization of ferric ion complexes. rsc.org
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides indispensable tools for mapping the detailed mechanisms of chemical reactions involving this compound, including the characterization of transient intermediates and high-energy transition states.
DFT calculations have been extensively used to model the catalytic cycles of FeCl₃-mediated reactions. For the FeCl₃-catalyzed cross-coupling of alcohols with alkenes, theoretical investigations have detailed a three-step mechanism: H-abstraction, free-radical addition, and hydrogen transfer. tandfonline.comresearchgate.net By calculating the energies of all intermediates and transition states, researchers identified the initial hydrogen abstraction from the alcohol by the FeCl₃ catalyst as the rate-limiting step of the entire process. tandfonline.comresearchgate.net Such studies also analyze the spin state of the iron center throughout the reaction, finding, for instance, that a quartet spin state is the most favorable pathway. tandfonline.com
Transition state analysis has also been applied to photochemical reactions. In the study of the photodissociation of aqueous iron(III) chloride species, which can lead to the atmospheric production of chlorine radicals, transition state analysis helps to determine the energy thresholds required for the dissociation of species like FeCl²⁺, FeCl₂⁺, FeCl₃, and FeCl₄⁻. researchgate.netcopernicus.org This analysis is critical for understanding which species is the primary chromophore responsible for chlorine production under different environmental conditions. researchgate.netcopernicus.org
Similarly, in the FeCl₃-catalyzed carbonyl-olefin metathesis, quantum chemical calculations have been employed to perform a theoretical Hammett analysis of the reaction coordinate. acs.org This approach investigates how substituents on the substrate influence the activation barriers for key steps like oxetane (B1205548) formation and retro-[2+2] fragmentation, providing insights into the reaction's divergent reactivity pathways. acs.orgacs.org
Table 2: Example of a Calculated Reaction Step in an FeCl₃-Catalyzed Reaction
| Reaction Step | Reactants | Transition State | Products | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Hydrogen Abstraction | Phenylpropanol + FeCl₃ | [TS1] | Radical Intermediate + HCl-FeCl₂ | Rate-limiting | tandfonline.comresearchgate.net |
Solvation Effects and Environmental Influence in Theoretical Predictions
The chemical behavior of this compound is profoundly influenced by its solvent environment. Theoretical models must accurately account for these solvation effects to yield predictive results.
A common and powerful approach is the use of hybrid quantum mechanics/molecular mechanics (QM/MM) models or cluster-continuum models. frontiersin.orgresearchgate.netresearchgate.net In these methods, the central iron complex and its immediate solvent shell (the first, and sometimes second, coordination spheres) are treated with a high-level quantum mechanical method like DFT, while the bulk solvent is represented by a less computationally expensive polarizable continuum model (PCM). researchgate.net This tiered approach has been shown to be essential for accurately simulating the UV-Vis spectra of aqueous iron(III) chloro complexes. researchgate.net It captures the specific hydrogen-bonding interactions in the inner shells, which can cause noticeable contraction and deformation of the primary coordination sphere, while also accounting for the dielectric effect of the bulk medium. researchgate.net
Theoretical studies on the dissociation of iron(III) porphyrin chloride in different solvents highlight the importance of specific solute-solvent interactions. researchgate.netnih.gov Calculations revealed that dissociation is more favorable in methanol (B129727) than in acetonitrile, primarily due to stronger specific interactions (including charge delocalization effects) between the dissociated chloride anion and methanol molecules in its first solvation shell. nih.gov
Molecular dynamics simulations also provide detailed insight into environmental influences. Simulations of FeCl₃ in aqueous solution under an external electrostatic field showed that the field alters the hydration structure around the Fe³⁺ ion, increasing the number of coordinated water molecules and promoting hydrolysis. rsc.org These results demonstrate how the environment, whether it's the solvent composition or an external field, can fundamentally alter the interactions and reactivity of the this compound system.
Advanced Characterization Techniques for Iron 3+ Trichloride and Its Derivatives
Spectroscopic Methods for Structural and Electronic Insights
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of iron in various environments. By analyzing the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS), researchers can determine the oxidation state of iron and the coordination environment of the absorbing atom. mdpi.com
Studies on aqueous solutions of iron(3+) trichloride (B1173362) have utilized XAS to characterize the speciation of iron complexes. nih.govresearchgate.net In concentrated solutions, iron(III) is often found in various chloro-aqua complexes. For instance, in hyper-saline lithium chloride solutions, the tetrachloroferrate(III) ion, [FeCl₄]⁻, is the dominant species. nih.gov EXAFS analysis helps in determining the precise bond lengths and coordination numbers. For example, in certain aqueous environments, the Fe-O and Fe-Cl bond distances have been determined, revealing the structure of complexes like trans-[Fe(H₂O)₄Cl₂]⁺ where the Fe–Cl bond length is approximately 2.296 Å and the Fe–O bond length is 2.070 Å. nih.gov
Research has also shown that with increasing temperature and chloride concentration, there is a shift towards the formation of higher iron(III)-chloride complexes. nih.gov XAS data collected at facilities like the SPring-8 synchrotron provide high-quality spectra for anhydrous iron(III) chloride at the Fe K-edge, serving as a standard for such structural studies. nims.go.jp
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) provides critical information about the elemental composition, chemical states, and electronic structure of iron(3+) trichloride. The technique measures the binding energies of core-level electrons, which are sensitive to the chemical environment of the atoms.
For this compound, the Fe 2p spectrum is of particular interest. The binding energy for Fe(III) in FeCl₃ is typically observed around 711.3 eV to 711.5 eV for the Fe 2p₃/₂ peak. researchgate.netxpsdatabase.netsci-hub.se This is distinctly different from the binding energy for metallic iron (around 706.7 eV) or Fe(II) species. thermofisher.com The Cl 2p spectrum in pristine this compound shows two main peaks corresponding to the 2p₃/₂ and 2p₁/₂ spin-orbit components, typically found at binding energies of about 198.8 eV and 199.95 eV, respectively. researchgate.net
XPS is also instrumental in studying the interaction of FeCl₃ with other materials. For example, in studies of FeCl₃-doped polymers or intercalation compounds, XPS can confirm the presence of different chlorine species and both Fe(II) and Fe(III) states, indicating complex chemical interactions. sci-hub.secapes.gov.br High-resolution XPS analysis of FeCl₃ in glycerol (B35011) has been used to identify Fe(III) species at the surface, demonstrating significant interfacial enrichment. osti.gov
| Element | Orbital | Compound/State | Binding Energy (eV) |
|---|---|---|---|
| Fe | 2p₃/₂ | FeCl₃ | ~711.5 |
| Fe | 2p₁/₂ | FeCl₃ | ~724.5 |
| Cl | 2p₃/₂ | FeCl₃ | ~198.8 |
| Cl | 2p₁/₂ | FeCl₃ | ~200.0 |
Note: The binding energies are approximate and can vary slightly based on the specific sample and instrument calibration. The data is compiled from multiple sources. researchgate.netdiva-portal.org
Mössbauer Spectroscopy
Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of iron atoms. It provides precise information on the oxidation state, spin state, and coordination geometry through parameters like isomer shift (δ), quadrupole splitting (ΔE_Q), and hyperfine magnetic field (B). researchgate.net
For high-spin iron(III) compounds like FeCl₃, the isomer shift (relative to α-Fe) is typically in the range of +0.35 to +0.49 mm/s at room temperature. iastate.edu The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus. In many iron(III) complexes, this splitting provides insight into the symmetry of the electronic environment. ichtj.waw.plbibliotekanauki.pl For instance, the oxide film formed in the presence of chloride ions showed an isomer shift of 0.35 mm/s and a quadrupole splitting of 0.79 mm/s. iastate.edu
Mössbauer spectroscopy can distinguish between different iron species in a sample. For example, it has been used to identify ferrous impurities (like FeCl₂) in industrial iron-dextran complexes that are prepared using FeCl₃. akjournals.com At low temperatures (e.g., 80 K), magnetically split spectra can emerge, with hyperfine fields around 52.0 T for samples derived from FeCl₃, indicating magnetic ordering.
| Sample/Condition | Temperature | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Hyperfine Field (B) (T) |
|---|---|---|---|---|
| Oxide film post-chloride breakdown | Room Temp. | 0.35 ± 0.02 | 0.79 ± 0.01 | N/A |
| FeCl₃-derived species | Room Temp. | ~0.38 | 0.50 - 0.90 | ~48.0 |
| FeCl₃-derived species | 80 K | ~0.49 | 0.50 - 0.90 | ~52.0 |
| Fe³⁺ doublet in FeCl₃·6H₂O/sugar mix | Not Specified | 0.38-0.41 | 0.37-0.41 | N/A |
Note: Parameters are relative to α-Fe and compiled from various studies. researchgate.netiastate.edu
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a fundamental technique used to study the electronic transitions in this compound solutions. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels, providing information about the formation of different chloro-iron(III) complexes in solution.
In aqueous solutions, the speciation of iron(III) is highly dependent on both pH and chloride concentration. rsc.org The UV-Vis spectra of dilute FeCl₃ solutions show characteristic absorption bands that are due to ligand-to-metal charge transfer (LMCT) transitions. researchgate.net As the concentration of hydrochloric acid increases in an FeCl₃ solution, the absorption peaks shift, indicating the formation of various chloro complexes such as [FeCl(H₂O)₅]²⁺, [FeCl₂(H₂O)₄]⁺, [FeCl₃(H₂O)₃], and [FeCl₄]⁻. researchgate.netacs.org
For example, studies have shown that in solutions with low HCl concentrations, a peak around 335-341 nm is observed. researchgate.net As the chloride concentration increases significantly, new peaks emerge, such as those at 314 nm and 364 nm, which are characteristic of the tetrachloroferrate(III) ion, [FeCl₄]⁻. researchgate.net The intense color of concentrated FeCl₃ solutions is due to these strong charge-transfer bands extending into the visible region. rsc.org
| Fe(III) Species | Conditions | Approximate Absorption Maxima (λ_max, nm) |
|---|---|---|
| [Fe(H₂O)₆]³⁺ | Low Cl⁻ concentration | ~240, ~335 |
| [FeCl₃(H₂O)₃] | Moderate Cl⁻ concentration | ~341 |
| [FeCl₄]⁻ | High Cl⁻ concentration (e.g., in 9.0 M HCl) | ~241, ~314, ~364 |
Note: The absorption maxima are dependent on the specific solvent and concentration conditions. Data is compiled from studies on aqueous FeCl₃ solutions with varying HCl concentrations. researchgate.netresearchgate.net
Fourier-Transform Infrared Spectroscopy (FTIR)
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. For this compound, FTIR is particularly useful for identifying the Fe-Cl stretching and bending vibrations, as well as characterizing hydrated forms and reaction products.
In studies of anhydrous or near-anhydrous FeCl₃, the Fe-Cl vibrational modes are the primary features. However, much of the research involves the hydrated form, iron(III) chloride hexahydrate (FeCl₃·6H₂O), or its interactions with other substances. In the spectra of hydrated species, broad bands around 3400-3300 cm⁻¹ are attributed to the O-H stretching vibrations of coordinated water molecules. researchgate.net Bands related to Fe-O vibrations can also be observed, typically in the lower frequency region (e.g., 557 and 465 cm⁻¹ in some iron oxides). mdpi.com
FTIR is widely used to monitor chemical changes, such as the degradation of materials in the presence of FeCl₃. For instance, in studies of cellulose (B213188) degradation, FTIR can detect the formation of carbonyl and carboxyl groups, as well as specific compounds like iron(II) oxalate (B1200264), identified by characteristic bands around 1620, 1358, 1313, and 814 cm⁻¹. morana-rtd.com
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | 3400 - 3300 | Coordinated water in FeCl₃·6H₂O |
| C=O stretch (carboxyl) | ~1735 | Oxidation product in cellulose degradation |
| Oxalate C=O / C-O stretch | ~1620, 1358, 1313 | Iron(II) oxalate formation |
| Fe-O vibration | ~557, 465 | Associated with iron oxide/hydroxide (B78521) species |
Note: Wavenumbers are approximate and can shift based on the molecular environment and sample state. Data is compiled from various studies. researchgate.netmdpi.commorana-rtd.com
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational technique to FTIR that is highly effective for studying the structure of this compound in different phases (solid, liquid, and gas) and in solution. It is particularly sensitive to symmetric vibrations and low-frequency modes.
In the solid state, the Raman spectrum of FeCl₃ shows distinct peaks corresponding to the lattice vibrations of its layered crystal structure. researchgate.netosti.gov For gaseous FeCl₃, which exists as a monomer (FeCl₃) and a dimer (Fe₂Cl₆), Raman spectroscopy has been used to identify their respective vibrational modes. The FeCl₃ monomer (D₃h symmetry) has characteristic bands around 370 cm⁻¹ (ν₁), while the Fe₂Cl₆ dimer (D₂h symmetry) shows prominent polarized bands at approximately 422, 305, and 150 cm⁻¹. researchgate.net
In concentrated aqueous solutions, Raman spectra reveal the presence of various chloro-aqua complexes. The tetrahedral [FeCl₄]⁻ complex is identified by a strong, polarized band around 335 cm⁻¹. optica.org At lower concentrations, a species assigned as FeCl₃·2H₂O with D₃h symmetry shows a characteristic line at 318 cm⁻¹. optica.org
| Species | Phase/Condition | Key Raman Peaks (cm⁻¹) |
|---|---|---|
| FeCl₃ (solid) | Solid film | 146, 186, 287, 331, 404 |
| Fe₂Cl₆ (dimer) | Gas | 422, 305, 150, 78 |
| FeCl₃ (monomer) | Gas | 450, 370, 111 |
| [FeCl₄]⁻ | Aqueous Solution (conc.) | 390, 335, 135, 110 |
| FeCl₃·2H₂O | Aqueous Solution | 318, 165 |
Note: Peak positions and assignments are based on various research findings and can vary with experimental conditions. researchgate.netosti.govresearchgate.netoptica.org
Microscopic and Morphological Characterization
The microscopic and morphological characteristics of this compound and its derivatives are crucial for understanding their properties and applications. Techniques such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide detailed insights into the size, shape, and surface features of these materials at the nanoscale.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the size, shape, and internal structure of nanoparticles derived from this compound. Research findings have demonstrated the versatility of using this compound as a precursor to synthesize a variety of iron-based nanoparticles with controlled morphologies.
Studies have shown that iron oxide nanoparticles synthesized using this compound can exhibit different shapes and sizes depending on the synthesis conditions. For instance, green synthesis methods using plant extracts have yielded iron oxide (Fe₂O₃) nanoparticles that are oval to hexagonal in shape and clustered together, with average sizes of 18.49 nm and 27.96 nm. mdpi.com In other research, iron oxide nanoparticles with spherical shapes and average diameters ranging from 5-14 nm have been reported. researchgate.net The use of specific capping agents and reaction parameters allows for further control over the nanoparticle morphology. For example, nearly square-shaped iron nanoparticles with a size of around 10 nm or less have been produced. scispace.com
The aggregation state of the nanoparticles is also a key feature observed through TEM. Many studies report the tendency of these nanoparticles to aggregate, which can be influenced by their magnetic properties. researchgate.net High-resolution TEM (HRTEM) can provide even more detailed information, revealing the crystalline nature and lattice fringes of the individual nanoparticles.
| Derivative Material | Synthesis Method | Observed Morphology | Average Particle Size | Reference |
|---|---|---|---|---|
| Iron(III) oxide (Fe₂O₃) Nanoparticles | Green synthesis with Egeria densa extract | Oval to hexagonal, clustered | 18.49 nm - 27.96 nm | mdpi.com |
| Iron Oxide Nanoparticles | Synthesis with Cinnamon Oil | Heteromorphic, spherical | 25 nm - 55 nm | researchgate.net |
| Iron Nanoparticles | Green synthesis with Phyllanthus niruri extract | Nearly square shaped, aggregated | ~10 nm | scispace.com |
| α-Fe₂O₃ Nanoparticles | Sonochemical method | Spherical | ~12 nm - 19 nm | hcpmanida.com |
| Fe₃O₄ Nanoparticles | Polyol synthesis | Spherical | 5.8 nm - 13.9 nm | researchgate.net |
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is an essential tool for examining the surface topography and morphology of materials derived from this compound. nanoimages.com This technique is particularly useful for characterizing bulk materials, films, and coatings.
A significant application of this compound is in the preparation of activated carbon. SEM analysis of activated carbon produced from cotton stalks using FeCl₃ as an activating agent revealed a uniform, honeycomb-like structure with a series of tunnels. researchgate.net At higher magnifications, a network of sub-pores, including micro, macro, and medium-sized pores, becomes evident. researchgate.net This porous structure is crucial for the material's application as an adsorbent. Similarly, activated carbon derived from corn wet distillers' fiber through a process involving FeCl₃-catalyzed hydrothermal carbonization also shows significant structural changes and increased porosity when viewed under SEM. nih.gov
SEM has also been employed to study the surface of iron coatings electrodeposited from a plating bath containing trivalent iron ions. The images show that the surface is composed of a large number of poorly structured grains. The addition of polymer additives to the plating bath can lead to a noticeable decrease in the grain size. researchgate.net Furthermore, in biomedical applications, SEM has been used to observe endothelial damage and the formation of thrombus, composed of activated platelets and fibrin (B1330869) strands, following the application of FeCl₃.
| Material | Preparation Method | Observed Morphology | Magnification/Details | Reference |
|---|---|---|---|---|
| Activated Carbon (from cotton stalk) | Pyrolysis with FeCl₃ activation | Uniform honeycomb or tunnel-like structure, porous with sub-pores | Magnification up to 3000x | researchgate.net |
| Activated Carbon (from corn fiber) | FeCl₃-catalyzed hydrothermal carbonization followed by KOH activation | Major structural changes, increased porosity | 10 kV acceleration voltage | nih.gov |
| Iron Deposits | Electrodeposition from a citrate-chloride electrolyte | Smooth surface with poorly structured grains | Current density 2 A dm⁻², deposit thickness 1 μm | researchgate.net |
| Kraft Lignin promoted with Iron(III) chloride | Thermal treatment at 1000 °C | Graphene-based nanostructures | - | researchgate.net |
Diffraction Techniques for Crystalline Structures
Diffraction techniques, particularly X-ray Diffraction (XRD), are fundamental for determining the crystalline structure of this compound and its various derivatives. These methods provide information about the crystal system, lattice parameters, and phase purity of the materials.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. Anhydrous this compound (FeCl₃) possesses a rhombohedral crystal structure. wikipedia.org
When this compound is used as a precursor, the resulting materials can exhibit a range of crystalline structures. For example, in the synthesis of iron oxide nanoparticles, XRD patterns have confirmed the formation of hematite (B75146) (α-Fe₂O₃) with a rhombohedral (hexagonal) structure. mdpi.comphyschemres.org The diffraction peaks observed in the XRD patterns can be indexed to specific crystal planes, confirming the phase of the material. For instance, in one study, α-Fe₂O₃ nanoparticles synthesized via a co-precipitation method showed characteristic diffraction peaks corresponding to the hematite structure. physchemres.org In another study, mechanochemical treatment of a mixture containing ferric chloride hexahydrate resulted in the formation of a spinel structure compatible with magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), with prominent peaks around 30.3°, 35.5°, and 62.9° 2θ. unc.edu.ar
Furthermore, XRD is instrumental in characterizing novel coordination complexes derived from this compound. A recently synthesized mononuclear complex, [Fe(HPDC)(H₂O)Cl₂], was found to crystallize in the monoclinic crystal system with the space group P2₁/c. acs.org The precise lattice parameters were determined from the XRD data. The stability of such crystalline structures can also be monitored over time using XRD, which is crucial for assessing their potential in various applications. acs.org
| Compound | Crystal System | Space Group | Lattice Parameters | Key Diffraction Peaks (2θ) | Reference |
|---|---|---|---|---|---|
| Anhydrous this compound (FeCl₃) | Rhombohedral | - | - | - | wikipedia.org |
| α-Fe₂O₃ (Hematite) Nanoparticles | Rhombohedral (Hexagonal) | - | - | - | mdpi.comphyschemres.org |
| Fe₃O₄ (Magnetite) / γ-Fe₂O₃ (Maghemite) | Cubic (Spinel) | Fd-3m | a ≈ 8.396 Å (Magnetite) | ~30.3°, 35.5°, 62.9° | unc.edu.ar |
| [Fe(HPDC)(H₂O)Cl₂] | Monoclinic | P2₁/c | a = 6.3930(7) Å, b = 17.284(2) Å, c = 9.8074(9) Å, β = 105.945(11)° | - | acs.org |
| Fe₃O₄–magnetite (from textile waste) | Cubic | - | - | 30.2°, 35.5°, 37.2°, 43.2°, 53.5°, 57°, 62.6° | mdpi.com |
Environmental Remediation and Water Treatment Research: Mechanistic and Applied Perspectives
Coagulation and Flocculation Mechanisms in Water Purification
The primary role of Iron(3+) trichloride (B1173362) in water treatment is to initiate coagulation and flocculation, processes that remove suspended and colloidal particles. malvernpanalytical.comeeer.org When added to water, ferric chloride dissolves and hydrolyzes, setting off a sequence of chemical and physical reactions that are central to water purification. scispectrum.in
Most fine, suspended particles in raw water possess a negative surface electrical charge, which causes them to repel each other and remain in a stable colloidal suspension. malvernpanalytical.com The introduction of Iron(3+) trichloride into the water leads to its dissociation and subsequent hydrolysis, forming various positively charged iron(III) hydrolysis species. scispectrum.inalliancechemical.com These species, which include monomeric and polymeric iron hydroxo complexes, adsorb onto the surface of the negatively charged colloidal impurities. eeer.org This adsorption neutralizes the negative charge on the particles, reducing the repulsive forces between them. malvernpanalytical.comscispectrum.in With the energy barrier for aggregation lowered, the destabilized particles can come together upon collision, initiating the formation of larger aggregates. eeer.org This charge neutralization is a key mechanism for destabilizing colloidal suspensions and is fundamental to the coagulation process. malvernpanalytical.comresearchgate.net
Following charge neutralization, the destabilized particles begin to aggregate into larger clusters known as flocs. malvernpanalytical.com this compound facilitates this process through the formation of insoluble ferric hydroxide (B78521), Fe(OH)₃, precipitates. scispectrum.in These gelatinous precipitates can act as a "sweep floc" mechanism, enmeshing and trapping colloidal particles as they settle. eeer.org The continued collision and agglomeration of these primary particles and ferric hydroxide precipitates lead to the growth of larger, denser flocs. malvernpanalytical.com The dynamics of this aggregation are influenced by physical factors such as mixing intensity, which controls the rate of interparticle collisions. researchgate.net The flocs formed with ferric chloride are often described as large and dense, which promotes rapid settling and aids in their efficient removal from the water during subsequent sedimentation or filtration stages. scispectrum.insciforschenonline.org
Table 1: Key Mechanisms in Ferric Chloride Coagulation
| Mechanism | Description |
| Charge Neutralization | Positively charged iron hydrolysis products adsorb onto negatively charged colloidal particles, reducing repulsive forces and causing destabilization. malvernpanalytical.comscispectrum.in |
| Sweep Flocculation | Insoluble ferric hydroxide precipitates form and enmesh colloidal impurities as they settle, physically removing them from the water column. eeer.org |
| Particle Bridging | Polymeric iron species can attach to multiple colloidal particles simultaneously, forming bridges that link them together into larger aggregates. |
The efficiency of coagulation with this compound is highly dependent on both the coagulant concentration and the pH of the water. bas.bgthescipub.com The pH determines the specific type of iron hydrolysis species present in the water. nih.goviwaponline.com In acidic conditions, more soluble, positively charged monomeric and polymeric iron species dominate, which are effective for charge neutralization. nih.gov As the pH increases, the formation of insoluble ferric hydroxide precipitate is favored, which is central to the sweep flocculation mechanism. eeer.orgiwaponline.com
Different studies have identified optimal pH ranges for ferric chloride coagulation, which can vary depending on the water quality and the specific contaminants being targeted. For turbidity removal, an optimal pH range of 5-6 has been reported, while for removing certain organic materials, the effective range can be broader, from pH 5 to 9. bas.bgthescipub.com Research has shown that for ferric chloride, organic matter removal is often higher under acidic conditions, whereas turbidity removal can be more efficient under alkaline conditions. nih.gov The concentration of ferric chloride must also be optimized; insufficient dosage leads to incomplete coagulation, while excessive dosage can lead to charge reversal and re-stabilization of particles, or simply be uneconomical. researchgate.netthescipub.com
Table 2: Effect of pH on Iron(3+) Species and Coagulation
| pH Range | Dominant Iron Species | Primary Coagulation Mechanism |
| Acidic (e.g., < 6) | Soluble cationic species (e.g., [Fe(OH)(H₂O)₅]²⁺, [Fe₂(OH)₂(H₂O)₈]⁴⁺) | Charge Neutralization nih.goviwaponline.com |
| Near-Neutral to Alkaline (e.g., > 6) | Insoluble Ferric Hydroxide (Fe(OH)₃) precipitate | Sweep Flocculation eeer.orgiwaponline.com |
Floc Formation and Aggregation Dynamics
Targeted Contaminant Removal Mechanisms
Beyond the general removal of turbidity and suspended solids, this compound is effective in targeting specific chemical contaminants through precipitation and sequestration reactions.
Table 3: Chemical Reaction for Phosphate (B84403) Removal
| Reactants | Product |
| Iron(3+) ion (Fe³⁺) + Phosphate ion (PO₄³⁻) | Ferric Phosphate (FePO₄(s)) conicet.gov.ar |
This compound is also an effective agent for removing various heavy metals from water. patoczka.net The primary mechanism for this is co-precipitation, where the heavy metal ions are adsorbed onto the surface of the ferric hydroxide flocs that form during coagulation. patoczka.netresearchgate.net This process effectively sequesters the metal ions within the solid sludge, allowing for their removal through sedimentation. patoczka.net
Research has demonstrated the effective removal of vanadium through co-precipitation with iron hydroxides produced by dosing with ferric chloride. researchgate.net The high affinity of vanadium for the protonated hydroxyl groups on the surface of iron-based coagulants facilitates this removal. researchgate.net Optimal removal of vanadium has been observed at a neutral pH of 7. researchgate.net Similarly, ferric chloride has been shown to be effective in removing other heavy metals such as lead, nickel, arsenic, and cadmium through coagulation and flocculation, with the efficiency being highly pH-dependent. irjet.net
Table 4: Summary of Contaminant Removal by this compound
| Contaminant | Removal Mechanism | Key Factors |
| Phosphate | Direct precipitation as ferric phosphate (FePO₄). um.esconicet.gov.ar | Fe:P molar ratio, pH conicet.gov.arconicet.gov.ar |
| Vanadium | Co-precipitation with and adsorption onto ferric hydroxide flocs. researchgate.netresearchgate.net | pH (optimum around 7) researchgate.net |
| Other Heavy Metals (As, Cd, Pb, Ni) | Co-precipitation and adsorption onto ferric hydroxide flocs. patoczka.netirjet.net | Coagulant dose, pH irjet.net |
Removal of Organic Matter and Color-Causing Compounds
This compound is a widely utilized coagulant in water and wastewater treatment, primarily for the removal of suspended solids, organic matter, and color. racoman.com Its effectiveness stems from its ability to hydrolyze in water, forming ferric hydroxide. This insoluble floc acts as a sweep-floc mechanism, attracting and binding with colloidal particles, including organic molecules and color-causing compounds, making them larger and facilitating their removal through sedimentation and filtration. racoman.com
The coagulation process with ferric chloride is influenced by several factors, including pH and the nature of the organic matter. Research indicates that for the removal of organic contaminants and color, the coagulation reaction is often most effective at lower pH values, around 5.0. ekb.eg In a comparative study, ferric chloride demonstrated superior performance over aluminum sulfate (B86663) in removing Total Organic Carbon (TOC) and trihalomethanes (THMs), which are disinfection byproducts formed from organic precursors. At a dose of 100 mg/L, ferric chloride achieved removal efficiencies of 79% for TOC and 82% for THMs, significantly higher than the 46% and 52% achieved by alum at the same dosage, respectively. tandfonline.com
Similarly, in the treatment of textile wastewater, ferric chloride has proven highly effective. One study reported a 98% removal of dye, alongside a 72% reduction in Chemical Oxygen Demand (COD) and a 60% removal of Total Suspended Solids (TSS). bas.bg The mechanism involves the neutralization of the negative charges on colloidal particles by the positively charged ferric ions, leading to their agglomeration and subsequent removal. waterandwastewater.com Another study on treating tannery wastewater with ferric chloride achieved 85% color removal and between 30-37% COD reduction. ekb.eg
The efficiency of ferric chloride can be further understood through its interaction with Natural Organic Matter (NOM). Enhanced coagulation, where dosage and pH are optimized specifically for NOM removal, has shown significant success. semanticscholar.org Studies have demonstrated that ferric chloride can achieve high removal rates for both turbidity and NOM, with maximum removal rates for COD and UV254 (an indicator of organic matter) reaching 59% and 65% respectively after optimization. researchgate.net
Interactive Table: Ferric Chloride Performance in Organic and Color Removal
| Water Source | Contaminant | FeCl₃ Performance | Comparative Coagulant Performance | Reference |
| Surface Water | TOC | 79% removal | Alum: 46% removal | tandfonline.com |
| Surface Water | THMs | 82% removal | Alum: 52% removal | tandfonline.com |
| Textile Wastewater | Dye | 98% removal | Alum: 68.8% removal | bas.bg |
| Textile Wastewater | COD | 72% removal | Alum: 36% removal | bas.bg |
| Tannery Wastewater | Color | 85% removal | - | ekb.eg |
| Synthetic Water | Color | Up to 99% removal (with PAFC) | - | muq.ac.ir |
Note: PAFC is Polyaluminium ferric chloride, a composite coagulant.
Sludge Conditioning Processes and Dewatering Mechanisms
This compound is a common chemical conditioner used to improve the dewaterability of sludge from wastewater treatment plants. The primary mechanism involves charge neutralization and flocculation. Sludge particles are typically negatively charged, which contributes to their stability in an aqueous suspension. The trivalent iron ions (Fe³⁺) from ferric chloride neutralize these surface charges, allowing the particles to aggregate. pjoes.com This process, known as coagulation, is followed by flocculation, where the smaller particles form larger, more robust flocs. These larger flocs create a more porous and rigid sludge cake structure, which facilitates the release of water during mechanical dewatering processes like filtration or centrifugation. pjoes.comresearchgate.net
The addition of ferric chloride can significantly reduce the specific resistance to filtration (SRF) and capillary suction time (CST), which are key indicators of sludge dewaterability. biotech-asia.org For instance, in one study, the combined use of ferric chloride and biochar as a conditioner reduced the SRF by 77.14% and the moisture content of the sludge cake from 85.38% to 67.08%. pjoes.com The ferric chloride was responsible for aggregating small sludge particles, while the biochar acted as a skeleton builder, creating a more incompressible and permeable cake. pjoes.com
Another dewatering mechanism involves the interaction of ferric chloride with extracellular polymeric substances (EPS). In some conditioning processes, particularly under acidic conditions, ferric chloride helps to reconstruct fine sludge particles into a more stable and larger structure, which reduces the amount of bound water within the sludge matrix. nih.govnih.govrsc.org Research has shown that a combination of conditioners, including ferric chloride, can lead to deep dewatering by dissolving tightly bound EPS and releasing the water trapped within. nih.govnih.gov
Furthermore, microscopic studies have revealed that conditioning with ferric chloride and lime can lead to the formation of a crystalline precipitate on the external surfaces of sludge flocs. researchgate.net This precipitate, composed mainly of iron, phosphorus, and calcium, creates a rigid structure around the flocs. This rigidity helps transmit the mechanical stresses applied during dewatering to the inner parts of the flocs and the porous nature of the precipitate itself may act as a draining medium, further enhancing water removal. researchgate.net
Interactive Table: Effect of Ferric Chloride on Sludge Dewaterability
| Sludge Type | Conditioner(s) | Key Finding | Performance Metric | Reference |
| Textile Wastewater Sludge | FeCl₃ and Biochar | Synergistic effect observed. | SRF decreased by 77.14%; Moisture content decreased to 67.08%. | pjoes.com |
| Water Treatment Sludge | FeCl₃ vs. Moringa Peregrina | FeCl₃ showed more efficient dewaterability. | At 100 ml/l, FeCl₃ cake moisture was 76% vs. 91% for MP. | biotech-asia.org |
| Waste Activated Sludge | PDMDAAC, FeCl₃, HCl | Achieved deep dewatering to 59.4% moisture content. | Tightly bound EPS reduced from 34.5 to 10.2 mg g⁻¹ VSS. | nih.govnih.gov |
| Landfill Sludge | FeCl₃ | Improved consolidation and permeability. | Optimum content of 20% FeCl₃ identified. | nih.gov |
| Sewage Sludge | FeCl₃ and Lime | Formation of a rigid crystalline precipitate on flocs. | Enhanced aggregation and stress transmission during dewatering. | researchgate.net |
Note: PDMDAAC is polydimethyldiallylammonium chloride.
Soil and Air Remediation Research
This compound is employed in soil washing techniques to remediate soils contaminated with heavy metals. The primary mechanism for its effectiveness is the release of protons (H⁺) through the hydrolysis of the ferric ion (Fe³⁺). iuss.orgnih.gov This process lowers the soil pH, which in turn increases the solubility of many heavy metals, facilitating their extraction from the soil matrix. mdpi.commdpi.com Unlike strong acids, the proton release from ferric chloride is controlled by the chemical equilibrium of hydroxide formation, which can minimize excessive damage to soil structure. iuss.org
Research has demonstrated the effectiveness of ferric chloride in removing various heavy metals. For instance, washing with a 0.5 M FeCl₃ solution achieved removal rates of 93.79% for lead (Pb), 97.4% for cadmium (Cd), and 81.75% for chromium (Cr) in sandy soil. mdpi.com In another study on Cd-contaminated paddy soil, 20 mmol·L⁻¹ FeCl₃ removed 66.5% of the Cd. mdpi.com It has also been shown to have a synergistic effect when used with chelating agents like citric acid for the removal of multiple heavy metals. nih.gov However, the process can also lead to the loss of soil organic carbon. One study noted that washing with FeCl₃ caused a loss of total organic carbon of up to 27.1%. mdpi.com
While effective for many metals, ferric chloride may not be the optimal choice for all contaminants. For example, in the case of lead contamination, the formation of insoluble lead chloride (PbCl₂) can hinder its removal. mdpi.com
Interactive Table: Ferric Chloride Efficiency in Heavy Metal Removal from Soil
| Contaminant(s) | Soil Type | Mechanism(s) | Removal Efficiency | Reference |
| Cadmium (Cd) | Paddy Soil | Proton release, Cd-chloride complexation. | 66.5% removal with 20 mmol·L⁻¹ FeCl₃. | mdpi.com |
| Cd, Cr, Pb, Zn | Multiple Contaminated Soil | Proton release, chelation (with citric acid). | Synergistic effect observed; 94.8% (Cd), 79.5% (Cr), 92.7% (Pb), 97.2% (Zn) with CA+FeCl₃. | nih.gov |
| Pb, Cd, Cr | Sandy Soil | Proton release, improved metal solubility. | 93.79% (Pb), 97.4% (Cd), 81.75% (Cr) with 0.5 M FeCl₃. | mdpi.com |
| Cadmium (Cd) | Paddy Soil | Proton release, hydroxide generation, complexation. | Confirmed effectiveness in on-site washing. | iuss.org |
This compound can act as a catalyst or a component in advanced oxidation processes (AOPs) for the degradation of persistent organic pollutants in environmental matrices like water and soil. While Fe(II) is more commonly associated with Fenton and Fenton-like reactions, Fe(III) also plays a crucial role, particularly in photocatalytic systems and in conjunction with other oxidants.
In some systems, Fe(III) can be reduced to Fe(II), which then participates in Fenton-like reactions, generating highly reactive hydroxyl radicals (•OH) that can non-selectively degrade a wide range of organic compounds. researchgate.net The combination of Fe(II)/Fe(III) ions with oxidants like chlorine or peroxymonosulfate (B1194676) (PMS) can generate a suite of reactive species, including hydroxyl radicals, sulfate radicals (SO₄•⁻), and various reactive chlorine species (e.g., Cl•, Cl₂•⁻). researchgate.netacs.org These radicals are powerful oxidizing agents that initiate the breakdown of complex organic pollutant molecules into simpler, less harmful substances, and ultimately, to carbon dioxide and water. mdpi.com
For instance, the Fe(II)/chlorine system has been shown to rapidly degrade refractory textile dyes, with the process involving the dichlorine radical anion (Cl₂•⁻) as a key reactive species. researchgate.net The presence of Fe(III) can influence these reactions through complexation and redox cycling. The addition of chloride ions can sometimes enhance the degradation process, although high concentrations of other ions like sulfate may have an inhibitory effect due to the formation of less reactive iron complexes. researchgate.net
This compound has also been used as an activating agent to create catalysts from sewage sludge. These iron-on-activated-carbon catalysts have shown high efficiency in the catalytic wet peroxide oxidation (CWPO) of emerging pollutants like antipyrine, achieving complete conversion and significant mineralization. researchgate.net The catalyst's stability and low iron leaching make it a promising approach for environmental remediation. researchgate.net Furthermore, under certain conditions, microorganisms can utilize ferric iron as a terminal electron acceptor in the anaerobic degradation of organic pollutants, highlighting a biogeochemical role for iron in contaminant breakdown. mdpi.com
Future Research Directions and Emerging Applications
Integration with Advanced Green Chemistry Principles
Iron(3+) trichloride (B1173362) is increasingly recognized as an inexpensive and environmentally benign catalyst, aligning with the core tenets of green chemistry which prioritize the reduction or elimination of hazardous substances. sigmaaldrich.comscientificlabs.co.uk Researchers are actively exploring its use to make industrial processes more sustainable.
One promising area is in the synthesis and recycling of polymers. Recent studies have identified iron(3+) trichloride as a highly active and sustainable catalyst for the polycondensation of renewable materials, such as 2,3-butanediol (B46004) and 2,5-furandicarboxylic acid, to create fully biobased polyesters. rsc.org This offers a more environmentally friendly alternative to traditional catalysts. rsc.org Furthermore, its effectiveness in the depolymerization of materials like poly(ethylene terephthalate) (PET) highlights its potential in promoting a circular economy for plastics. rsc.org
The compound's role as a Lewis acid is also being harnessed in green and recyclable preparation systems. For instance, a method utilizing a ferric chloride solution as a solvent has been developed for the production of cellulose (B213188) nanocrystals (CNCs) from cellulose. rsc.org This process takes advantage of the acidic environment created by FeCl3 to hydrolyze the amorphous regions of cellulose, and importantly, the ferric chloride solution can be recovered and reused. rsc.org
The development of new catalytic systems incorporating this compound is another key aspect of its integration into green chemistry. For example, a reusable catalytic system combining iron(3+) chloride hexahydrate with cationic 2,2′-bipyridyl in water has been shown to be effective for the reduction of nitroarenes to anilines. mdpi.com This process is conducted under environmentally friendly conditions, using water as a solvent and allowing for the recycling of the catalyst. mdpi.com
Novel Nanotechnology Advancements and Applications
The use of this compound as a precursor in the synthesis of iron-based nanoparticles is a rapidly expanding field with a wide array of applications. nanorh.com These nanoparticles exhibit unique magnetic and catalytic properties at the nanoscale, opening doors to innovations in medicine, environmental remediation, and materials science.
Medical Applications:
Iron oxide nanoparticles (IONPs), often synthesized from ferric chloride, are being extensively investigated for biomedical applications. nanorh.comnih.gov Their superparamagnetic properties make them excellent contrast agents for Magnetic Resonance Imaging (MRI), enhancing the quality of diagnostic images. nanorh.comnih.gov Furthermore, their ability to be functionalized allows for their use in targeted drug delivery systems, where they can carry therapeutic agents directly to diseased cells, minimizing side effects. nanorh.com
Environmental Remediation:
Iron nanoparticles synthesized using ferric chloride are also showing great promise in environmental cleanup. nanorh.com They are used in water treatment processes for the removal of contaminants, including heavy metals and organic pollutants, through flocculation and coagulation. nanorh.comchemicalbook.com In soil remediation, they can react with pollutants to facilitate their removal or transformation into less harmful substances. nanorh.com
Green Synthesis of Nanoparticles:
In line with green chemistry principles, researchers are developing eco-friendly methods for synthesizing iron nanoparticles using plant extracts as reducing and capping agents, with ferric chloride as the iron precursor. researchgate.netnanobioletters.commdpi.commdpi.com Extracts from plants like green tea, sorghum, and mahogany have been successfully used to produce stable and cost-effective magnetic nanoparticles. researchgate.netnanobioletters.com This biosynthesis approach avoids the use of harsh chemicals and reduces the environmental impact of nanoparticle production. aip.org
Design of Next-Generation Catalytic Systems
The inherent properties of this compound as a Lewis acid and a mild oxidizing agent make it a cornerstone in the design of next-generation catalytic systems. foodb.cawikipedia.org Research is focused on enhancing its catalytic activity, selectivity, and reusability through various strategies.
One approach involves supporting ferric chloride on solid materials to create heterogeneous catalysts. rsc.org For example, silica-supported ferric chloride (FeCl3/SiO2) has been developed as a simple, green, and recyclable catalytic system for the synthesis of 3,3'-bisindolyl(methanes). rsc.org This method offers advantages such as easier handling, catalyst recovery, and a simple work-up procedure. rsc.org
The development of novel catalytic systems by combining this compound with other compounds is also an active area of research. A system composed of ferric chloride and DABCO has been shown to be a versatile and effective catalyst for the Knoevenagel condensation reaction, a key step in the synthesis of various pharmacologically active compounds. austinpublishinggroup.com This approach is noted for its cost-effectiveness, non-toxicity, and operational simplicity. austinpublishinggroup.com
Furthermore, iron(3+) chloride is being explored in photocatalysis. uni-regensburg.de Upon irradiation, metal complexes can undergo ligand-to-metal-charge transfer (LMCT), generating highly reactive radical species that can drive organic transformations under mild conditions. uni-regensburg.de This opens up possibilities for developing more sustainable photochemical processes.
Researchers are also investigating the catalytic role of ferric chloride in the preparation of advanced materials like graphene oxide films. ijcce.ac.ir By optimizing reaction conditions such as temperature and time, the performance of the resulting materials can be significantly improved. ijcce.ac.ir
Advanced Computational Modeling for Predictive Research and Material Design
Advanced computational modeling techniques, such as Density Functional Theory (DFT), are proving to be invaluable tools for understanding and predicting the behavior of this compound at the molecular level. researchgate.netarxiv.org These theoretical studies complement experimental work, providing insights that can guide the design of new materials and catalytic systems.
Computational models are being used to investigate the structure and properties of iron(3+) chloride complexes in various environments. For instance, DFT calculations have been employed to study the molecular geometries, energies, and electronic absorption spectra of iron(III) hydroxo and chloro complexes in aqueous solutions. researchgate.net This research helps to understand how factors like chloride concentration and temperature affect the formation and stability of these complexes. researchgate.net
In the field of catalysis, theoretical studies are used to elucidate reaction mechanisms. For example, computational analysis has been used to understand the catalytic cycle of iron-porphyrin-mediated epoxidations, providing confidence in the inner workings of these important reactions. mdpi.com Similarly, DFT studies have been applied to investigate the mechanism of hydroacylation reactions involving the light-induced homolysis of iron(III) chloride. uni-regensburg.de
Predictive modeling is also being applied to optimize industrial processes. Machine learning and deep learning algorithms are being developed to create predictive models that can forecast the required dosage of ferric chloride in applications like water treatment. swcc.gov.sa This can lead to more efficient resource use and improved operational control. swcc.gov.sa Molecular dynamics simulations are another powerful tool being used to study the interactions of ferric chloride-based deep eutectic solvents with other compounds, which can help in the design of more effective separation processes. aidic.it
Q & A
Basic Research Questions
Q. What are the best practices for synthesizing anhydrous Iron(III) chloride, and how can its purity be verified?
- Methodological Answer : Anhydrous FeCl₃ can be synthesized via direct chlorination of iron at elevated temperatures (~200–300°C). Purity is confirmed using X-ray diffraction (XRD) to verify crystallinity and inductively coupled plasma mass spectrometry (ICP-MS) to assess trace impurities. Hydrated forms (e.g., FeCl₃·6H₂O) require careful dehydration under inert gas to avoid hydrolysis .
- Key Data :
| Property | FeCl₃ (Anhydrous) | FeCl₃·6H₂O |
|---|---|---|
| CAS No. | 7705-08-0 | 10025-77-1 |
| Molecular Formula | Cl₃Fe | Cl₃Fe·6H₂O |
Q. How should researchers handle contradictions in spectroscopic data when characterizing Iron(III) chloride complexes?
- Methodological Answer : Discrepancies in UV-Vis or NMR spectra may arise from solvent effects, ligand exchange, or hydration states. Cross-validate with complementary techniques like Mössbauer spectroscopy (to probe iron oxidation states) and electron paramagnetic resonance (EPR) for paramagnetic species. Systematic control of humidity during experiments is critical .
Q. What safety protocols are essential for handling FeCl₃ in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of corrosive fumes. Personal protective equipment (PPE) including nitrile gloves and goggles is mandatory. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Medical evaluations for overexposure should include pulmonary function tests and ocular exams .
Advanced Research Questions
Q. How does FeCl₃ act as a Lewis acid catalyst in organic synthesis, and what factors influence its efficiency?
- Methodological Answer : FeCl₃ facilitates electrophilic activation in reactions like Friedel-Crafts alkylation. Efficiency depends on solvent polarity (e.g., dichloromethane enhances Lewis acidity), substrate steric effects, and water content (anhydrous conditions preferred). Kinetic studies using in situ IR spectroscopy can track intermediate formation .
Q. What mechanistic insights explain Iron(III) chloride's role in aza-Prins cyclization reactions?
- Methodological Answer : FeCl₃ promotes iminium ion formation from γ,δ-unsaturated tosylamines and aldehydes, enabling nucleophilic attack by alkenes/alkynes. Isotopic labeling (e.g., deuterated substrates) and DFT calculations reveal transition-state geometries. Reaction yields (>80%) are optimized at 0°C in dichloroethane .
Q. How can researchers resolve conflicting data on FeCl₃’s environmental toxicity in aqueous systems?
- Methodological Answer : Contradictions in ecotoxicity studies (e.g., LC50 variations) may stem from pH-dependent speciation (e.g., Fe³⁺ vs. Fe(OH)₃). Use geochemical modeling (e.g., PHREEQC) to predict dominant species under experimental conditions. Validate with bioassays on model organisms (e.g., Daphnia magna) .
Q. How can neutron diffraction studies utilizing Iron(III) chloride elucidate novel magnetic phases in 2D materials?
- Methodological Answer : FeCl₃’s layered honeycomb lattice enables exploration of quantum spin liquids. Neutron scattering at facilities like Oak Ridge National Laboratory (ORNL) can detect fractionalized spin excitations. Sample synthesis requires ultrapure FeCl₃ crystals grown via chemical vapor transport .
Data Analysis and Interpretation
Q. What statistical approaches are suitable for analyzing FeCl₃’s catalytic performance in heterogeneous systems?
- Methodological Answer : Multivariate regression accounts for variables like temperature, surface area, and FeCl₃ loading. Principal component analysis (PCA) reduces dimensionality in high-throughput screening data. Error bars in kinetic plots must reflect triplicate runs .
Q. How can researchers differentiate between FeCl₃’s direct and indirect roles in redox reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
